molecular formula C7H7NO5S B8803349 2-Methyl-4-nitrobenzenesulfonic acid CAS No. 7434-70-0

2-Methyl-4-nitrobenzenesulfonic acid

Cat. No.: B8803349
CAS No.: 7434-70-0
M. Wt: 217.20 g/mol
InChI Key: XCSZUHHAYFILGO-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzenesulfonic acid is a useful research compound. Its molecular formula is C7H7NO5S and its molecular weight is 217.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-nitrobenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-nitrobenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7434-70-0

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

2-methyl-4-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H7NO5S/c1-5-4-6(8(9)10)2-3-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13)

InChI Key

XCSZUHHAYFILGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure Elucidation of 2-Methyl-4-nitrobenzenesulfonic Acid

[1]

Executive Summary & Compound Profile

2-Methyl-4-nitrobenzenesulfonic acid (CAS: 7434-70-0) is a critical aromatic intermediate used in the synthesis of dyes, water-soluble catalysts, and pharmaceutical precursors.[1] Its structural integrity is defined by the specific regiochemical arrangement of a methyl group at C2 and a nitro group at C4 relative to the sulfonic acid moiety at C1.

  • IUPAC Name: 2-Methyl-4-nitrobenzenesulfonic acid[1][2]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    S[1][2]
  • Molecular Weight: 217.20 g/mol [1][2][3]

  • Key Challenge: Differentiating the 2,4-isomer from the thermodynamically likely 2,5-isomer (formed via sulfonation of p-nitrotoluene) or the 4,2-isomer.

PropertyValue
Appearance Hygroscopic crystalline solid (often isolated as a hydrate or salt)
Solubility High in water, polar organic solvents (MeOH, DMSO)
Acidity (pKa) ~ -2.0 (Sulfonic acid group is a strong acid)
UV

~260-270 nm (characteristic of nitro-aromatics)

Synthetic Logic & Regiochemical Control

To elucidate the structure with authority, one must understand the provenance of the sample. The synthesis route dictates the impurity profile and the likely isomers present.

The "Ambiguous" Route: Direct Sulfonation

Industrial preparations often involve the sulfonation of 3-nitrotoluene (m-nitrotoluene).[1]

  • Mechanism: The methyl group (C1) directs ortho/para (positions 2, 4, 6). The nitro group (C3) directs meta (position 5).

  • Outcome: Sulfonation at C6 (ortho to methyl) yields the target 2-methyl-4-nitrobenzenesulfonic acid (renumbered).[1] However, sulfonation at C4 yields 4-methyl-2-nitrobenzenesulfonic acid .[1]

  • Implication: Samples from this route require rigorous NMR validation to rule out the 4-methyl-2-nitro isomer.[1]

The "Definitive" Route: Diazotization (Reference Standard)

For analytical standards, the structure is fixed by using 2-methyl-4-nitroaniline as the starting material.[1] The amino group position is unambiguous, ensuring the sulfonic acid enters at the exact C1 position via the Meerwein reaction.

SynthesisStart2-Methyl-4-nitroaniline(Defined Regiochemistry)Step1Diazotization(NaNO2 / HCl)Start->Step1InterDiazonium Salt[Ar-N2]+Step1->InterStep2Meerwein Sulfonation(SO2 / CuCl2)Inter->Step2Product2-Methyl-4-nitrobenzenesulfonic Acid(Target)Step2->Product Hydrolysis

Figure 1: Definitive synthesis pathway ensuring structural fidelity via diazonium replacement.

Analytical Strategy: Multi-Modal Elucidation

A self-validating protocol combines Mass Spectrometry (molecular formula) with NMR (connectivity).[1]

Mass Spectrometry (MS)
  • Technique: ESI-MS (Negative Mode) is preferred due to the acidic proton.[1]

  • Observation: The molecular ion peak

    
     appears at m/z 216 .[1]
    
  • Validation: High-Resolution MS (HRMS) should confirm the exact mass within 5 ppm to rule out isobaric impurities.[1]

Infrared Spectroscopy (FT-IR)

Used to confirm functional groups, though less specific for isomer differentiation.[1]

  • 
    1530 & 1350 cm
    
    
    :
    N-O asymmetric and symmetric stretch (Nitro group).[1]
  • 
    1150-1250 cm
    
    
    :
    S=O asymmetric stretch (Sulfonic acid).[1]
  • 
    1010-1080 cm
    
    
    :
    S=O symmetric stretch.[1]
  • 
    600-700 cm
    
    
    :
    C-S stretch.
Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the critical step. We must distinguish the 2,4-isomer (Target) from the 2,5-isomer (Common Impurity).

Predicted

H NMR Data (DMSO-d

)

Numbering: C1=SO3H, C2=Me, C4=NO2

ProtonChemical Shift (

)
MultiplicityCoupling (

)
Structural Assignment
H-3 8.10 - 8.20 ppmSinglet (d)

Hz
Isolated between Me and NO

.
H-5 8.00 - 8.10 ppmDoublet (dd)

Hz
Adjacent to H-6; Ortho to NO

.[1]
H-6 7.80 - 7.90 ppmDoublet

Hz
Adjacent to H-5; Ortho to SO

H.
-CH

2.60 - 2.70 ppmSinglet-Methyl group at C2 (deshielded).[1]
The "Singlet vs. Doublet" NOE Test

This is the self-validating logic check for your sample.[1]

  • Target (2-Methyl-4-nitro):

    • The Methyl group (C2) is adjacent to H-3 .[1]

    • H-3 appears as a Singlet (or meta-coupled doublet).[1]

    • NOE Result: Irradiating the Methyl signal enhances the Singlet (H-3) .

  • Isomer (2-Methyl-5-nitro):

    • The Methyl group (C2) is adjacent to H-3 .[1]

    • In this isomer, H-3 is adjacent to H-4.[1][4]

    • H-3 appears as a Doublet .[1]

    • NOE Result: Irradiating the Methyl signal enhances the Doublet (H-3) .

NMR_LogicSampleUnknown Isomer SampleSpectrum1H NMR Spectrum AnalysisSample->SpectrumDecisionCheck Aromatic Region PatternSpectrum->DecisionRes1Pattern A:1 Singlet (H3) + 2 Doublets (H5, H6)Decision->Res1 Matches TargetRes2Pattern B:1 Singlet (H6) + 2 Doublets (H3, H4)Decision->Res2 Matches IsomerNOENOE Experiment:Irradiate Methyl GroupRes1->NOERes2->NOEConcl1CONFIRMED:2-Methyl-4-nitrobenzenesulfonic acid(Enhancement of Singlet H3)NOE->Concl1 Singlet EnhancedConcl2REJECTED:2-Methyl-5-nitrobenzenesulfonic acid(Enhancement of Doublet H3)NOE->Concl2 Doublet Enhanced

Figure 2: Logical flowchart for NMR-based structural discrimination of MNBSA isomers.

Quality Control & Purity

For drug development applications, purity must be assessed using HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile. Sulfonic acids are very polar; ion-pairing agents (like tetrabutylammonium hydrogen sulfate) may be required to retain the compound on the column.

  • Detection: 254 nm.[1]

References

  • PubChem. (2025).[2] 2-Methyl-4-nitrobenzenesulfonic acid (CID 113323).[1][2] National Library of Medicine.[2] [Link][2]

  • Booth, G. (2000). Nitro Compounds, Aromatic.[5][6][7] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for nitration/sulfonation regiochemistry).

  • Blatt, A. H. (1943). Organic Syntheses Collective Volume 2. (Reference for general diazonium-to-sulfonic acid conversions, e.g., Meerwein reaction protocols).

physical and chemical properties of 2-Methyl-4-nitrobenzenesulfonic acid

[1][3]

Executive Summary & Structural Identity

2-Methyl-4-nitrobenzenesulfonic acid (MNBSA) is a strong organic acid used primarily as a specialized intermediate in the synthesis of azo dyes and pigments.[1] Unlike its more common isomer (PNTSA), MNBSA offers specific regiochemical advantages due to the para relationship between the electron-withdrawing nitro and sulfonic acid groups, which creates a unique electronic push-pull system across the aromatic ring.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 2-Methyl-4-nitrobenzenesulfonic acid
CAS Number 7434-70-0
Common Synonyms 5-Nitro-o-toluenesulfonic acid; 3-Nitrotoluene-6-sulfonic acid
Molecular Formula C₇H₇NO₅S
Molecular Weight 217.20 g/mol
SMILES CC1=C(S(=O)(=O)O)C=CC([O-])=C1
Key Functional Groups Sulfonic Acid (-SO₃H), Nitro (-NO₂), Methyl (-CH₃)

Physical & Chemical Properties[1][2][3][8][9][13][14]

Physical Constants

The physical behavior of MNBSA is dominated by the highly polar sulfonic acid group, which imparts high water solubility and hygroscopicity.

PropertyValueContext/Notes
Appearance Crystalline plates or needlesTypically off-white to pale yellow; crude commercial grades may be dark brown.[1]
Melting Point 133.5 – 142 °CRange depends on hydration state (often forms hydrates).[1]
Solubility (Water) High (>50 mg/mL)Forms a strongly acidic solution.
Solubility (Organics) SolubleEthanol, Acetone, DMF.
Solubility (Non-polar) InsolubleHexane, Toluene, Diethyl ether (unless protonated).
pKa ~ -0.5 to 0.5Strong acid; comparable to benzenesulfonic acid.[1]
Hygroscopicity HighDeliquescent in high humidity; store under desiccant.[1]
Chemical Reactivity Profile

MNBSA functions as a bifunctional building block. Its reactivity is governed by the electronic directing effects of its substituents:

  • Acidity: The sulfonic acid group is fully dissociated in aqueous solution, capable of forming stable salts (e.g., Sodium 2-methyl-4-nitrobenzenesulfonate).[1]

  • Electrophilic Substitution: The ring is highly deactivated by the Nitro and Sulfonic acid groups. Further electrophilic substitution (e.g., halogenation) is difficult and requires forcing conditions.

  • Nucleophilic Displacement: The nitro group, while deactivated, can be reduced to an amine. The sulfonate group is generally stable to hydrolysis but can be converted to a sulfonyl chloride.

Synthesis & Manufacturing

Strategic Route: Sulfonation of m-Nitrotoluene

The primary industrial and laboratory route to CAS 7434-70-0 is the sulfonation of m-nitrotoluene.[1] This route leverages the ortho/para directing power of the methyl group to overcome the meta directing power of the nitro group.

  • Starting Material: m-Nitrotoluene (1-Methyl-3-nitrobenzene).[1]

  • Reagent: Oleum (Fuming Sulfuric Acid, 20-60% SO₃).[1]

  • Regiochemistry: The methyl group directs incoming electrophiles to positions 2, 4, and 6.[3] Position 2 is sterically hindered.[1] Position 4 is ortho to the nitro group. Position 6 is para to the nitro group. Under thermodynamic control, sulfonation occurs predominantly at Position 6 (which becomes Position 1 in the product numbering), yielding 2-methyl-4-nitrobenzenesulfonic acid.[1]

Synthesis Workflow Diagram

The following diagram illustrates the regioselective synthesis pathway.

SynthesisStartm-Nitrotoluene(1-Methyl-3-nitrobenzene)IntermediateSigma ComplexFormationStart->IntermediateElectrophilic Attack(Directed by Methyl)ReagentOleum (20% SO3)100-130°CReagent->IntermediateProduct2-Methyl-4-nitrobenzenesulfonic acid(CAS 7434-70-0)Intermediate->ProductMajor Product(Sulfonation at C6)IsomerMinor Isomers(4-Methyl-2-nitro-BSA)Intermediate->IsomerMinor Product(Sulfonation at C4)

Figure 1: Synthesis pathway via sulfonation of m-nitrotoluene. The methyl group directs the sulfonyl group to the position para to the nitro group (C6 of toluene ring), which is renumbered as C1 in the product.

Protocol: Laboratory Scale Preparation

Safety Precaution: Oleum is extremely corrosive and reacts violently with water.[1] Perform all operations in a fume hood with full PPE.

  • Charge: Place 1.0 mol of m-nitrotoluene in a chemically resistant reactor (glass-lined or sulfonation flask).

  • Addition: Slowly add 1.2 mol of Oleum (20% SO₃) dropwise, maintaining temperature below 60°C to prevent immediate exotherm runaway.

  • Reaction: Heat the mixture to 110–120°C for 3–5 hours. Monitor reaction progress via TLC or HPLC until starting material is consumed.[1]

  • Quench: Cool the reaction mass to 20°C. Pour slowly onto crushed ice (approx. 5x weight of acid).

  • Isolation:

    • Method A (Free Acid): If concentration is high, the acid may precipitate upon cooling. Filter and recrystallize from minimal water/HCl.

    • Method B (Salt Formation): Neutralize with Sodium Carbonate to precipitate the sodium salt (Sodium 2-methyl-4-nitrobenzenesulfonate), which is easier to handle.[1]

Applications & Derivatization[1]

Dye Manufacturing (Stilbene Dyes)

MNBSA is a precursor for stilbene optical brighteners and azo dyes. The nitro group is typically reduced to an amine (using Fe/HCl or catalytic hydrogenation), creating 2-Methyl-4-aminobenzenesulfonic acid (also known as 4-Amino-toluene-2-sulfonic acid, isomer 5). This amine can be diazotized and coupled with phenols or amines to form vibrant dyes.

Reagent for Activation

Similar to tosylates, the sulfonyl chloride derivative (2-methyl-4-nitrobenzenesulfonyl chloride) serves as a "nosyl-like" activating group in organic synthesis, providing a leaving group that is distinct from standard tosyls due to the electronic influence of the nitro group.[1]

Derivatization Pathway[1]

ReactivityMNBSA2-Methyl-4-nitrobenzenesulfonic acidSulfonylChloride2-Methyl-4-nitrobenzenesulfonyl chloride(Activated Electrophile)MNBSA->SulfonylChloridePCl5 or SOCl2RefluxAmine2-Methyl-4-aminobenzenesulfonic acid(Dye Intermediate)MNBSA->AmineFe/HCl or H2/PdReductionSaltSodium Salt(Water Soluble Reagent)MNBSA->SaltNaOH or Na2CO3Neutralization

Figure 2: Primary chemical transformations of MNBSA.[1]

Safety & Handling (MSDS Summary)

Hazard CategoryClassificationHandling Protocol
Skin/Eye Corrosive / Irritant (H314)Wear neoprene gloves and chemical splash goggles.[1] Immediate flush with water upon contact.[1]
Inhalation Irritant (H335)Use local exhaust ventilation.[1] Dust mask recommended for solid handling.[1]
Reactivity Stable but Reactive Incompatible with strong oxidizers and strong bases.[1] Avoid contact with reducing agents (potential for vigorous reaction with nitro group).
Storage Hygroscopic Store in tightly sealed containers, away from moisture and heat sources.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113323, 2-Methyl-4-nitrobenzenesulfonic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 5-Nitro-o-toluene sulfonic acid (Infrared Spectrum). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for nitrotoluene sulfonation regiochemistry).

  • ChemSrc. CAS 7434-70-0 Physical Properties and Melting Point Data. Retrieved from [Link]

A Technical Guide to the Spectral Analysis of 2-Methyl-4-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-Methyl-4-nitrobenzenesulfonic Acid

2-Methyl-4-nitrobenzenesulfonic acid (C₇H₇NO₅S) is a substituted aromatic compound with a molecular weight of 217.20 g/mol .[1] Its structure, featuring a toluene backbone substituted with a nitro group and a sulfonic acid group, dictates its chemical reactivity and physical properties. The presence of these functional groups makes it a valuable building block in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Methyl-4-nitrobenzenesulfonic acid are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the nitro and sulfonic acid groups. Aromatic protons, typically observed between 6.5 and 8.0 ppm, are deshielded by the ring current.[2][3][4][5]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-3~ 8.2d1HOrtho to the electron-withdrawing nitro group, leading to significant deshielding.
H-5~ 8.0dd1HOrtho to the nitro group and meta to the sulfonic acid group.
H-6~ 7.5d1HOrtho to the sulfonic acid group and meta to the nitro group.
-CH₃~ 2.6s3HBenzylic protons, deshielded by the aromatic ring.[2]
-SO₃HVariable (likely broad)s1HThe acidic proton is often broad and its chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[2]

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-4 (attached to -NO₂)~ 148Highly deshielded due to the strong electron-withdrawing effect of the nitro group.
C-1 (attached to -SO₃H)~ 142Deshielded by the sulfonic acid group.
C-2 (attached to -CH₃)~ 135
C-3~ 128
C-5~ 125
C-6~ 122
-CH₃~ 20Typical chemical shift for a methyl group attached to an aromatic ring.
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-25 mg of the solid 2-Methyl-4-nitrobenzenesulfonic acid sample.[6][7][8][9]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[6][7][8][9] The choice of solvent is critical as the acidic proton of the sulfonic acid group can exchange with protic solvents.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

  • Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of 2-Methyl-4-nitrobenzenesulfonic acid is expected to show strong absorptions corresponding to the S=O, N=O, and C=C bonds, as well as the O-H stretch of the sulfonic acid group.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
O-H (sulfonic acid)3200-2500 (broad)Stretching
C-H (aromatic)3100-3000Stretching
C-H (methyl)2980-2850Stretching
C=C (aromatic)1600-1450Stretching
N=O (nitro group)1550-1500 (asymmetric) and 1350-1300 (symmetric)Stretching
S=O (sulfonic acid)1250-1150 (asymmetric) and 1050-1000 (symmetric)Stretching
S-O (sulfonic acid)700-600Stretching
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.[10]

  • In an agate mortar, grind 1-2 mg of the 2-Methyl-4-nitrobenzenesulfonic acid sample with approximately 100-200 mg of the dry KBr powder until a fine, homogeneous mixture is obtained.[10] The particle size of the sample should be smaller than the wavelength of the IR light to minimize scattering.[10]

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[11]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[12][13]

  • Place the KBr pellet containing the sample in the sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[14]

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing valuable structural information.[16][17]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 217, corresponding to the molecular weight of the compound.[1]

  • Major Fragmentation Pathways:

    • Loss of -OH: A peak at m/z = 200, resulting from the loss of a hydroxyl radical from the sulfonic acid group.

    • Loss of -SO₃H: A peak at m/z = 136, corresponding to the loss of the sulfonic acid group.

    • Loss of -NO₂: A peak at m/z = 171, due to the loss of a nitro group. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ and NO.[1][18][19][20]

    • Desulfonation: The loss of SO₂ (m/z = 64) or SO₃ (m/z = 80) from fragment ions is a common pathway for sulfonic acids.[1][21][22]

    • Toluene-like fragments: A peak at m/z = 91 (tropylium ion) is characteristic of toluene derivatives.

Experimental Protocol for Electron Ionization Mass Spectrometry

Sample Introduction:

  • For a solid sample like 2-Methyl-4-nitrobenzenesulfonic acid, a direct insertion probe is typically used.

  • A small amount of the sample is placed in a capillary tube at the tip of the probe.

  • The probe is inserted into the ion source of the mass spectrometer.

  • The probe is gradually heated to vaporize the sample into the ion source.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[17][23] This standard energy allows for comparison with library spectra.

  • Source Temperature: 150-250 °C, optimized to ensure vaporization without thermal decomposition.

  • Mass Range: m/z 40-400.

Visualization of Key Structural and Fragmentation Information

Molecular Structure of 2-Methyl-4-nitrobenzenesulfonic acid

Caption: Molecular structure of 2-Methyl-4-nitrobenzenesulfonic acid.

Key Fragmentation Pathways in Mass Spectrometry

G M [C₇H₇NO₅S]⁺˙ m/z = 217 M_minus_OH [C₇H₆NO₄S]⁺ m/z = 200 M->M_minus_OH -OH M_minus_NO2 [C₇H₇O₃S]⁺ m/z = 171 M->M_minus_NO2 -NO₂ M_minus_SO3H [C₇H₆NO₂]⁺ m/z = 136 M->M_minus_SO3H -SO₃H Tropylium [C₇H₇]⁺ m/z = 91 M_minus_SO3H->Tropylium -NO₂

Caption: Predicted major fragmentation pathways for 2-Methyl-4-nitrobenzenesulfonic acid in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for 2-Methyl-4-nitrobenzenesulfonic acid. By leveraging established spectroscopic principles and data from analogous compounds, a detailed and informative predictive analysis has been presented. The included experimental protocols offer practical guidance for researchers seeking to acquire and interpret their own spectral data for this compound. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating the confident identification and characterization of 2-Methyl-4-nitrobenzenesulfonic acid.

References

  • PubChem. 2-Methyl-4-nitrobenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

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  • Agilent Technologies. FTIR Spectroscopy Reference Guide. [Link]

  • Marcel Dekker, Inc. Negativeion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates. [Link]

  • Weizmann Institute of Science. Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Northern Illinois University. FT-IR Sample Preparation. [Link]

  • JoVE. Video: NMR Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Agilent. Spring Webinars 2017 Part 3: Electron Ionization Source Parameters in GC-MS. [Link]

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  • University of Reading. NMR Sample Preparation. [Link]

  • University of Helsinki. Quick User Guide for FT-IR. [Link]

  • University of Wisconsin-Madison. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • The Royal Society of Chemistry. Supplementary Information - Figure S1: Mass spectral fragmentations of sulfonates. [Link]

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  • ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]

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  • ACS Publications. Denitration of nitroaromatic compounds by arylnitrile radical cations. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-4-nitrobenzenesulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of the solubility of 2-Methyl-4-nitrobenzenesulfonic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the compound's solubility profile. We will explore its physicochemical properties, expected solubility in various organic solvents, and provide a detailed protocol for its experimental determination.

Introduction to 2-Methyl-4-nitrobenzenesulfonic Acid

2-Methyl-4-nitrobenzenesulfonic acid (CAS No. 7434-70-0) is an organic compound with the molecular formula C₇H₇NO₅S and a molecular weight of 217.20 g/mol .[1] Its structure, featuring a toluene backbone substituted with both a sulfonic acid group and a nitro group, renders it a strong organic acid with significant polarity. Understanding its solubility in various organic solvents is paramount for its application in chemical synthesis, purification processes, and formulation development.

The presence of the highly polar sulfonic acid group (-SO₃H) is the primary determinant of the molecule's solubility characteristics.[2] This group can engage in strong hydrogen bonding, suggesting a high affinity for polar solvents.[3][4] Furthermore, the nitro group (-NO₂) contributes to the overall polarity of the molecule, further enhancing its interaction with polar solvent molecules.[5][6] Consequently, 2-Methyl-4-nitrobenzenesulfonic acid is anticipated to exhibit significant solubility in polar organic solvents and limited solubility in non-polar media.[6]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Methyl-4-nitrobenzenesulfonic acid is essential for interpreting its solubility behavior.

PropertyValueSource
IUPAC Name 2-methyl-4-nitrobenzenesulfonic acid[1]
CAS Number 7434-70-0[1]
Molecular Formula C₇H₇NO₅S[1]
Molecular Weight 217.20 g/mol [1]

Expected Solubility Profile in Organic Solvents

While specific quantitative solubility data for 2-Methyl-4-nitrobenzenesulfonic acid is not extensively available in public literature, we can infer its likely solubility based on the behavior of structurally similar compounds and general chemical principles. The following table provides an estimated qualitative and quantitative solubility profile. These values are illustrative and should be confirmed by experimental measurement.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityEstimated Solubility Range ( g/100 mL at 25°C)Rationale
Protic Polar Solvents Methanol, Ethanol, IsopropanolHigh> 10The sulfonic acid and nitro groups can form strong hydrogen bonds with the hydroxyl group of alcohols. p-Toluenesulfonic acid, a related compound, is known to be soluble in alcohols.[1][7]
Aprotic Polar Solvents Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Moderate to High1 - 10These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the sulfonic acid group. The methyl ester of the related 4-nitrobenzenesulfonic acid is soluble in acetone.[8] The carboxylic acid analog, 2-methyl-4-nitrobenzoic acid, shows slight solubility in DMSO.
Non-Polar Solvents Toluene, Hexane, Diethyl EtherLow to Insoluble< 0.1The high polarity of 2-Methyl-4-nitrobenzenesulfonic acid leads to weak interactions with non-polar solvent molecules. Nitrobenzenesulfonic acids generally exhibit low solubility in non-polar solvents.[6]

Causality of Experimental Choices in Solubility Determination

The experimental determination of solubility is a critical step in characterizing a compound. The choice of methodology is dictated by the need for accuracy, reproducibility, and the physicochemical properties of the solute and solvents.

The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for solubility determination due to its directness and reliability. This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured. This approach ensures that the measured solubility represents the true thermodynamic equilibrium.

Analytical Technique: UV-Vis Spectrophotometry

For chromophoric compounds like 2-Methyl-4-nitrobenzenesulfonic acid, which contains a nitro group attached to an aromatic ring, UV-Vis spectrophotometry is a highly suitable analytical technique. The underlying principle is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is sensitive, rapid, and requires relatively simple instrumentation. A key prerequisite is the determination of the wavelength of maximum absorbance (λmax) and the generation of a standard calibration curve for the compound in each solvent.

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating protocol for determining the solubility of 2-Methyl-4-nitrobenzenesulfonic acid in an organic solvent using the isothermal shake-flask method coupled with UV-Vis spectrophotometric analysis.

Materials and Equipment
  • 2-Methyl-4-nitrobenzenesulfonic acid (high purity)

  • Organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Analytical balance

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of 2-Methyl-4-nitrobenzenesulfonic acid and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the predetermined λmax using the UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Equilibration:

    • Add an excess amount of 2-Methyl-4-nitrobenzenesulfonic acid to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Add a known volume of the organic solvent to each vial.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution does not change over time.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of 2-Methyl-4-nitrobenzenesulfonic acid in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of 2-Methyl-4-nitrobenzenesulfonic acid.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare Standard Solutions B Generate Calibration Curve A->B G Measure Absorbance (UV-Vis) B->G Calibration Data C Add Excess Solute to Solvent D Equilibrate at Constant Temperature C->D E Filter Supernatant D->E F Dilute Sample E->F F->G H Calculate Concentration G->H G cluster_factors Influencing Factors cluster_properties Molecular Properties Solubility Solubility Polarity Polarity Solubility->Polarity depends on Temperature Temperature Solubility->Temperature depends on Solvent_Type Solvent Type Solubility->Solvent_Type depends on Sulfonic_Acid_Group Sulfonic Acid Group (-SO3H) Polarity->Sulfonic_Acid_Group increased by Nitro_Group Nitro Group (-NO2) Polarity->Nitro_Group increased by Methyl_Group Methyl Group (-CH3) Polarity->Methyl_Group decreased by

Caption: Factors influencing the solubility of 2-Methyl-4-nitrobenzenesulfonic acid.

Conclusion

This technical guide has provided a detailed examination of the solubility of 2-Methyl-4-nitrobenzenesulfonic acid in organic solvents. While quantitative data for this specific molecule is scarce, a thorough analysis of its structural components and comparison with related compounds allows for a reliable estimation of its solubility profile. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, which is indispensable for its effective use in research and development. The principles and methodologies outlined herein are intended to empower scientists to confidently work with this compound and to underscore the importance of experimentally verified data in chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2023, December 2). p-Toluenesulfonic acid. Retrieved February 17, 2026, from [Link]

  • Solubility of Things. (n.d.). p-Toluenesulfonic acid. Retrieved February 17, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Nitrobenzenesulfonic acid. Retrieved February 17, 2026, from [Link]

  • Solubility of Things. (n.d.). 3-Nitrobenzenesulfonic acid. Retrieved February 17, 2026, from [Link]

  • W.T.C. Products B.V. (n.d.). Buy para-Toluenesulfonic acid (Technical Grade). Retrieved February 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). M-NITROBENZENE SULFONIC ACID, SODIUM SALT. Retrieved February 17, 2026, from [Link]

  • LookChem. (n.d.). 4-Nitrobenzenesulfonic acid. Retrieved February 17, 2026, from [Link]

  • Indian Journal of Chemistry. (1981). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Methyl-4-nitrobenzenesulfonate. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Gokemi. (n.d.). Sulfonsyre (Sulfonic Acid). Retrieved February 17, 2026, from [Link]

Sources

Strategic Selection of Starting Materials for 2-Methyl-4-Nitrobenzenesulfonic Acid (MNBSA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Selection of Starting Materials for 2-Methyl-4-nitrobenzenesulfonic Acid Synthesis Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Structural Definition

The synthesis of 2-Methyl-4-nitrobenzenesulfonic acid (MNBSA, CAS: 7434-70-0) presents a specific regiochemical challenge often overlooked in general literature. Unlike its more common isomer (2-methyl-5-nitrobenzenesulfonic acid, derived from p-nitrotoluene), MNBSA requires precise directing group manipulation to achieve the 1,2,4-substitution pattern.

This guide analyzes the two primary retrosynthetic disconnections for MNBSA, defining the optimal starting materials based on scale, purity requirements, and available equipment.

Structural Disambiguation

Before selecting starting materials, it is critical to verify the target isomer to avoid downstream failure.

  • Target: 2-Methyl-4-nitrobenzenesulfonic acid[1][2][3][4]

  • IUPAC Numbering:

    
     at C1, 
    
    
    
    at C2,
    
    
    at C4.
  • Alternative Naming: 3-Nitrotoluene-6-sulfonic acid.[1]

  • Common Confusion: Often confused with 4-nitrotoluene-2-sulfonic acid (which is actually the 5-nitro isomer).

Critical Analysis of Starting Materials[4][5]

The selection of starting materials is binary, dictated by the trade-off between regioselectivity (Lab/Pharma) and atom economy (Industrial/Bulk).

Primary Starting Material (Industrial Route): m-Nitrotoluene

For large-scale production where cost is paramount, m-Nitrotoluene (3-nitrotoluene) is the requisite starting material.

  • CAS: 99-08-1

  • Purity Requirement: >98% (Isomeric purity is critical; o- and p-nitrotoluene impurities yield inseparable sulfonic acid isomers).

  • Mechanistic Logic:

    • The methyl group (activator) at C1 directs electrophilic attack to positions ortho and para.

    • The nitro group (deactivator) at C3 directs meta.

    • Regiochemical Synergy: Position 6 is ortho to the methyl group and para to the nitro group. This position is electronically favored and sterically accessible, leading to the desired 3-nitrotoluene-6-sulfonic acid (MNBSA).

Primary Starting Material (High-Fidelity Route): 2-Methyl-4-nitroaniline

For pharmaceutical applications requiring >99.5% purity with no isomeric contamination, 2-Methyl-4-nitroaniline (Fast Red RL Base) is the superior starting material.

  • CAS: 99-52-5[5]

  • Purity Requirement: >99%

  • Mechanistic Logic:

    • This route utilizes the Meerwein reaction (diazotization followed by chlorosulfonation).

    • The position of the sulfonic acid group is fixed by the amine. There is no ambiguity; the

      
       is replaced by 
      
      
      
      (and subsequently hydrolyzed), guaranteeing the 1,2,4 substitution pattern.
Reagent Specifications

Regardless of the substrate, the quality of the sulfonating agent is non-negotiable.

ReagentSpecificationRoleCritical Impurity to Avoid
Oleum (Fuming Sulfuric Acid) 20-65% free

Electrophile source for m-nitrotoluene route.Water (deactivates

, stops reaction).
Sodium Nitrite >99% crystallineDiazotization agent for aniline route.Anti-caking agents (can clog filtration).
Sulfur Dioxide Anhydrous GasReagent for Meerwein reaction.Moisture (hydrolyzes sulfonyl chloride prematurely).
Copper(II) Chloride Anhydrous (<1%

)
Catalyst for diazo decomposition.Iron (promotes side reactions).

Synthetic Pathways & Logic

The following visualization maps the decision logic for starting material selection based on the desired pathway.

MNBSA_Synthesis cluster_logic Decision Matrix Target Target: 2-Methyl-4-nitrobenzenesulfonic Acid (MNBSA) Start_Ind Starting Material A: m-Nitrotoluene (CAS 99-08-1) Step_Ind_1 Reaction: Sulfonation (Oleum/H2SO4, 80-100°C) Start_Ind->Step_Ind_1 Electrophilic Aromatic Substitution Intermediate_Ind Intermediate: 3-Nitrotoluene-6-sulfonic acid Step_Ind_1->Intermediate_Ind Regioselective (C6) Intermediate_Ind->Target Renumbering Start_Lab Starting Material B: 2-Methyl-4-nitroaniline (CAS 99-52-5) Step_Lab_1 Step 1: Diazotization (NaNO2, HCl, 0-5°C) Start_Lab->Step_Lab_1 Amine Activation Step_Lab_2 Step 2: Meerwein Reaction (SO2, CuCl2, AcOH) Step_Lab_1->Step_Lab_2 Diazo Replacement Intermediate_Lab Intermediate: 2-Methyl-4-nitrobenzenesulfonyl chloride Step_Lab_2->Intermediate_Lab Chlorosulfonation Step_Lab_3 Step 3: Hydrolysis (H2O, Reflux) Intermediate_Lab->Step_Lab_3 Deprotection Step_Lab_3->Target High Purity Yield Logic1 Select m-Nitrotoluene for: - Low Cost - Bulk Scale - Acceptance of Isomer Purification Logic2 Select 2-Methyl-4-nitroaniline for: - High Purity (>99.5%) - Lab/Pilot Scale - Regio-guarantee

Figure 1: Retrosynthetic logic tree comparing the direct sulfonation of m-nitrotoluene (Industrial) vs. the diazotization of 2-methyl-4-nitroaniline (Pharma).

Detailed Experimental Protocols

Protocol A: Sulfonation of m-Nitrotoluene (Industrial Standard)

Rationale: This protocol leverages the directing power of the methyl group to install the sulfonic acid at position 6.

Reagents:

  • m-Nitrotoluene (1.0 eq)

  • 20% Oleum (1.5 eq

    
     content)
    

Procedure:

  • Charge: Place 20% Oleum into a jacketed glass reactor. Cool to 10°C.[6]

  • Addition: Add m-Nitrotoluene dropwise over 2 hours. Caution: Highly Exothermic. Maintain internal temperature <40°C to prevent di-nitration or oxidative degradation.

  • Reaction: Once addition is complete, ramp temperature to 80-100°C. Hold for 4–6 hours.

  • Monitoring: Monitor consumption of m-nitrotoluene via HPLC.

  • Quench: Pour the reaction mass onto crushed ice (mass ratio 1:3).

  • Isolation: The sulfonic acid is highly soluble. To isolate, add saturated NaCl (salting out) or neutralize with

    
     to form the calcium salt, filter gypsum, and treat filtrate with 
    
    
    
    to obtain the sodium salt.
Protocol B: Diazotization of 2-Methyl-4-nitroaniline (High Purity)

Rationale: This protocol guarantees the position of the sulfonyl group, eliminating isomer separation steps.[7]

Reagents:

  • 2-Methyl-4-nitroaniline (1.0 eq)

  • Sodium Nitrite (1.1 eq)[5]

  • Hydrochloric Acid (conc.)

  • Sulfur Dioxide (gas)

  • Copper(II) Chloride (catalytic)

Procedure:

  • Diazotization: Dissolve 2-methyl-4-nitroaniline in conc. HCl/water. Cool to -5°C. Add aqueous

    
     dropwise, maintaining temperature <0°C. Stir until clear solution (diazonium salt) forms.
    
  • Preparation of

    
     Mixture:  In a separate vessel, saturate glacial acetic acid with 
    
    
    
    gas. Add
    
    
    catalyst.
  • Coupling: Slowly pour the cold diazonium solution into the

    
     mixture. Nitrogen gas evolution will be vigorous.
    
  • Formation: Stir at room temperature for 2 hours. The product, 2-methyl-4-nitrobenzenesulfonyl chloride , will precipitate.

  • Hydrolysis: Filter the sulfonyl chloride. Suspend in water and reflux for 4 hours to hydrolyze to 2-Methyl-4-nitrobenzenesulfonic acid .

  • Purification: Evaporate water to crystallization.

Technical Data & Specifications

Propertym-Nitrotoluene (Precursor A)2-Methyl-4-nitroaniline (Precursor B)MNBSA (Target)
Molecular Weight 137.14 g/mol 152.15 g/mol 217.20 g/mol
Melting Point 15-16°C131-133°CN/A (Hygroscopic solid)
Boiling Point 230-231°CN/ADecomposes
Hazards Toxic, Methemoglobinemia agentToxic, IrritantCorrosive, Strong Acid
Storage Cool, dry, under

Amber glass, room tempDesiccator (Hygroscopic)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113323, 2-Methyl-4-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Organic Syntheses (1923). m-Nitrotoluene. Org. Synth. 1923, 3,[8] 91. Retrieved from [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions: Nitration and Sulfonation. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 2-Methyl-4-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-4-nitrobenzenesulfonic acid (C₇H₇NO₅S, MW: 217.20 g/mol , CAS: 7434-70-0) is an important organosulfur compound featuring a toluene backbone substituted with both a nitro group and a sulfonic acid group.[1][2] As an intermediate in various chemical syntheses, including pharmaceuticals and dyes, its structural integrity and purity are of paramount importance.[3] The presence of the sulfonic acid group renders the molecule strongly acidic and highly polar, presenting unique challenges for analytical separation and characterization.[4]

This guide provides a comprehensive overview of the key analytical techniques for the qualitative and quantitative characterization of 2-Methyl-4-nitrobenzenesulfonic acid. It is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical methodologies for this compound. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.

Physicochemical Properties Overview

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₇H₇NO₅SPubChem[1]
Molecular Weight217.20 g/mol PubChem[1]
IUPAC Name2-methyl-4-nitrobenzenesulfonic acidPubChem[1]
AcidityStrong organic acidGeneral knowledge[4]
PolarityHighGeneral knowledge[4]

Core Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 2-Methyl-4-nitrobenzenesulfonic acid. The workflow typically involves chromatographic separation for purity assessment and quantification, coupled with spectroscopic techniques for structural elucidation and confirmation.

Analytical_Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Structural Elucidation cluster_3 Elemental Composition Prep Dissolution in Mobile Phase or Aqueous/Organic Mixture HPLC HPLC / UPLC (Purity, Quantification) Prep->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) Prep->NMR Analyze FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Analyze EA Elemental Analysis (C, H, N, S) Prep->EA Analyze LCMS LC-MS/MS (Impurity Profiling, Sensitivity) HPLC->LCMS Couple for Mass Detection

Caption: Figure 1: Comprehensive Analytical Workflow

High-Performance Liquid Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography is the cornerstone for assessing the purity of 2-Methyl-4-nitrobenzenesulfonic acid and quantifying it in various matrices. Due to its high polarity and strong acidity, standard reversed-phase (RP) chromatography often results in poor retention and peak shape.[4] To overcome this, specialized chromatographic modes are employed.

Causality of Method Selection: Mixed-Mode vs. Ion-Pair Chromatography
  • Mixed-Mode Chromatography: This approach utilizes stationary phases that have both reversed-phase (e.g., C18) and ion-exchange functionalities. For an anionic compound like a deprotonated sulfonic acid, a mixed-mode column with anion-exchange characteristics provides a dual retention mechanism.[4] This leads to robust retention and improved peak shape without the need for ion-pairing reagents in the mobile phase, making it highly compatible with mass spectrometry.[4][5]

  • Ion-Pair Chromatography (IPC): IPC is another effective technique. A cationic ion-pairing reagent, such as tetrabutylammonium, is added to the mobile phase.[6] This reagent forms a neutral ion-pair with the anionic sulfonate, which can then be retained on a standard reversed-phase column.[6][7] While effective, IPC can lead to long column equilibration times and potential contamination of the HPLC system, making it less ideal for LC-MS applications.[6][8]

For robust, reproducible, and MS-compatible analysis, Mixed-Mode Chromatography is the recommended approach.

HPLC_Retention_Mechanisms Figure 2: HPLC Retention Mechanisms cluster_rp Standard Reversed-Phase (Poor Retention) cluster_mm Mixed-Mode Chromatography (Recommended) RP_Column C18 Stationary Phase Analyte (Anionic) No Retention RP_Analyte Analyte RP_Analyte->RP_Column:port Passes Through Quickly MM_Column C18 + Anion Exchange Groups Analyte (Anionic) Dual Retention MM_Analyte Analyte MM_Analyte->MM_Column:port Hydrophobic & Electrostatic Interaction

Caption: Figure 2: HPLC Retention Mechanisms

Protocol: Purity Determination by UPLC-UV

This protocol is adapted from established methods for toluenesulfonic acids and is suitable for purity analysis and quantification.[9][10]

1.2.1. Instrumentation and Consumables

  • UPLC/HPLC System with UV/PDA Detector

  • Mixed-Mode Column (e.g., Amaze TR or similar reversed-phase/anion-exchange)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Water/Acetonitrile (90:10 v/v)

  • Standard: 2-Methyl-4-nitrobenzenesulfonic acid, reference grade (e.g., 95% or higher purity)[2]

1.2.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Methyl-4-nitrobenzenesulfonic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a similar concentration to the working standard using the sample diluent.

1.2.3. Chromatographic Conditions

ParameterCondition
Column Mixed-Mode C18/Anion-Exchange, 2.1 x 100 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
UV Detection 254 nm

1.2.4. System Suitability

  • Inject the working standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

1.2.5. Data Analysis

  • Calculate the purity of the sample using the area percent method.

  • For quantification, use the peak area of the sample against a calibration curve generated from a series of standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the ideal technique for trace-level impurity identification and quantification. This is particularly relevant as sulfonic acid esters can be potential genotoxic impurities (PGIs).[11]

Protocol: Trace Impurity Analysis by UPLC-MS/MS

This method is designed for high sensitivity and is adapted from protocols for related sulfonic acids and their esters.[11][12][13]

2.1.1. Instrumentation

  • UPLC system coupled to a tandem quadrupole mass spectrometer (e.g., Waters Xevo TQD, Sciex API 4000).

  • Electrospray Ionization (ESI) source.

2.1.2. Chromatographic Conditions

  • Use the same UPLC conditions as described in Section 1.2.3. A mobile phase with volatile buffers like formic acid or ammonium formate is crucial for MS compatibility.[10][11]

2.1.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
SIM Ion (M-H)⁻ m/z 216.0

Note: The precursor ion for MS/MS would be m/z 216.0. Product ions would need to be determined by infusing a standard solution and performing a product ion scan.

2.1.4. Rationale for ESI Negative Mode The sulfonic acid group is highly acidic and readily deprotonates in solution to form a stable anion (sulfonate). Electrospray ionization in negative mode (ESI-) is therefore the most effective way to ionize the molecule, resulting in a strong signal for the deprotonated molecule [M-H]⁻.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation and confirmation of 2-Methyl-4-nitrobenzenesulfonic acid. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Protocol: Structural Confirmation by ¹H and ¹³C NMR

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for sulfonic acids due to their high water solubility.

3.1.2. Instrument Parameters

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 25 °C.

3.1.3. Expected Spectral Features While specific spectra for the target molecule are not readily available in public databases, we can predict the expected signals based on its structure and data from similar compounds.[14][15]

  • ¹H NMR (in D₂O):

    • A singlet for the methyl (CH₃) protons, expected around δ 2.5-2.8 ppm.

    • Three aromatic protons in the approximate range of δ 7.5-8.5 ppm. Their splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) will be characteristic of the 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (in D₂O):

    • A signal for the methyl carbon around δ 20-25 ppm.

    • Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro and sulfonic acid groups. Carbons directly attached to these groups will be significantly shifted.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule, providing a unique molecular "fingerprint".

Protocol: Functional Group Analysis by FTIR

4.1.1. Sample Preparation

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.[16]

4.1.2. Data Acquisition

  • Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

4.1.3. Key Expected Absorption Bands Based on spectra of similar compounds like benzenesulfonic acid, the following characteristic peaks are expected:[17][18]

Wavenumber (cm⁻¹)Assignment
~3000-3100Aromatic C-H stretch
~1520-1560 & 1340-1380Asymmetric and symmetric N=O stretch (nitro group)
~1150-1250Asymmetric S=O stretch (sulfonic acid)
~1000-1100Symmetric S=O stretch (sulfonic acid)
~690-900C-H out-of-plane bending (aromatic substitution pattern)

Conclusion

The comprehensive characterization of 2-Methyl-4-nitrobenzenesulfonic acid requires an integrated analytical approach. HPLC, particularly using mixed-mode chromatography, is essential for purity assessment and quantification. LC-MS/MS offers the high sensitivity needed for trace impurity analysis. Finally, NMR and FTIR spectroscopy provide definitive structural confirmation and functional group identification, ensuring the identity and quality of the compound. The protocols outlined in this guide provide a robust framework for achieving accurate and reliable analytical results.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Diva-portal.org. (2023, June 16). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Retrieved from [Link]

  • 1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). US4042327A - Ion-pairing chromatography.
  • Solumetrics. (n.d.). Ion Pair Reagents - Octane Sulfonic Acid. Retrieved from [Link]

  • LCGC. (2008, January 31). Ion Pairing - Blessing or Curse? Retrieved from [Link]

  • PMC. (2018, June 15). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonic Acid. Retrieved from [Link]

  • SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

  • Journal of Chromatographic Science. (2013, February 17). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]

  • Semantic Scholar. (2015, March 31). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzenesulfonic acid, 4-methyl-. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of o-Toluenesulfonic acid, 4-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzenesulfonic acid. Retrieved from [Link]

  • PMC. (n.d.). Preparation and characterization of sulfonic acid-functionalized single-walled carbon nanotubes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Methyl-5-nitrobenzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (2025, September 19). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, March 15). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. Retrieved from [Link]

  • ACS Publications. (2006, February 9). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-4-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-Methyl-4-nitrobenzenesulfonic acid, an important industrial intermediate. This document delves into the underlying chemical principles, detailed experimental protocols, safety considerations, and analytical methodologies pertinent to its large-scale production.

Introduction and Significance

2-Methyl-4-nitrobenzenesulfonic acid, also known as 4-nitrotoluene-2-sulfonic acid, is a pivotal intermediate in the chemical industry.[1][2] Its primary application lies in the synthesis of fluorescent whitening agents and various dyes.[1][3] The molecule's structure, featuring both a sulfonic acid group and a nitro group on a toluene backbone, makes it a versatile precursor for further chemical transformations.[2] The demand for high-purity 2-Methyl-4-nitrobenzenesulfonic acid necessitates robust and scalable synthetic processes. This guide outlines such a process, emphasizing safety, efficiency, and product quality.

Theoretical Background: The Chemistry of Sulfonation

The synthesis of 2-Methyl-4-nitrobenzenesulfonic acid is achieved through the electrophilic aromatic substitution (EAS) reaction of 4-nitrotoluene with a sulfonating agent.[4]

The Reaction Mechanism

The sulfonation of 4-nitrotoluene proceeds via the following key steps:

  • Generation of the Electrophile: Oleum, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), serves as the potent sulfonating agent.[4][5] The active electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[4] The high concentration of SO₃ in oleum makes it a more powerful sulfonating agent than concentrated sulfuric acid alone.[5]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-nitrotoluene attacks the electrophilic sulfur trioxide. The methyl group is an ortho-, para- director, while the nitro group is a meta- director. The sulfonation occurs at the position ortho to the methyl group and meta to the nitro group.

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product, 2-Methyl-4-nitrobenzenesulfonic acid.[4]

Diagram of the Reaction Mechanism:

Sulfonation Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Rearomatization H2SO4_1 H₂SO₄ HSO3_plus HSO₃⁺ H2SO4_1->HSO3_plus + SO₃ SO3 SO₃ HSO4_minus HSO₄⁻ 4NT 4-Nitrotoluene Intermediate Sigma Complex (Carbocation Intermediate) 4NT->Intermediate + HSO₃⁺ Product 2-Methyl-4-nitrobenzenesulfonic acid Intermediate->Product - H⁺

Caption: Reaction mechanism for the sulfonation of 4-nitrotoluene.

Safety First: Handling Hazardous Reagents

The scale-up synthesis of 2-Methyl-4-nitrobenzenesulfonic acid involves the use of highly corrosive and reactive chemicals. A thorough risk assessment is mandatory before commencing any work.[6]

  • Oleum (Fuming Sulfuric Acid): Oleum is extremely corrosive and a strong oxidizing agent that can cause severe burns upon contact with skin and eyes.[5][7] It reacts violently with water, generating significant heat and potentially causing splattering.[5][8][9] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[5]

  • 4-Nitrotoluene: 4-Nitrotoluene is a toxic and combustible solid.[3] Inhalation, ingestion, or skin contact can be harmful.

  • Reaction Hazards: Sulfonation reactions are highly exothermic and require strict temperature control to prevent runaway reactions, which could lead to a dangerous increase in temperature and pressure.[5][10]

Emergency Procedures
  • Spills: Neutralize spills with a suitable agent like sodium bicarbonate.[5]

  • Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 20 minutes and seek medical attention.[7][9]

Scale-Up Synthesis Protocol: A Continuous Process Approach

For industrial-scale production, a continuous process is often favored for its efficiency and consistent product quality.[11] The following protocol is based on established industrial practices.

Equipment
  • A cascade of four agitated, temperature-controlled reactors.

  • Metering pumps for the continuous addition of reactants.

  • A dilution vessel.

  • Centrifuge or filtration unit for product isolation.

Reagents and Quantities
ReagentMolecular Weight ( g/mol )Quantity (per hour)Moles (per hour)
4-Nitrotoluene137.14600 g4.376
65% Oleum (contains 65% free SO₃)-566 g4.595 (of SO₃)
100% Sulfuric Acid (for initial charge)98.08200 g-
Step-by-Step Procedure
  • Initial Reactor Charge: The first reactor in the cascade is initially charged with 200 g of 100% sulfuric acid and heated to 115°C.[11]

  • Continuous Reactant Feed: 4-nitrotoluene and 65% oleum are simultaneously and continuously added to the first reactor at the rates specified in the table above.[11] It is preferable to introduce both reactants below the surface of the reaction mixture.[11]

  • Reaction Cascade: The reaction mixture flows sequentially through the four agitated vessels, maintained at 115°C.[11] The total residence time in the cascade is approximately 2.5 hours.[11] This setup ensures a high conversion rate of 4-nitrotoluene.[11]

  • Product Isolation (Crystallization Method):

    • The sulfonation mixture from the final reactor is transferred to a dilution vessel.

    • The mixture is diluted with mother liquor from a previous crystallization to achieve a 4-nitrotoluene-2-sulfonic acid concentration of 35% and a sulfuric acid concentration of 70%.[11]

    • The mixture is cooled to room temperature to induce crystallization.

    • The precipitated product is isolated by centrifugation.[11]

  • Product Isolation (Aqueous Solution Method):

    • Alternatively, the sulfonation mixture can be diluted with water to a 4-nitrotoluene-2-sulfonic acid concentration of 35%.[11]

    • This results in an aqueous solution of the product with a low sulfuric acid concentration, which can be used directly in subsequent processes.[11]

Experimental Workflow Diagram:

Scale-Up Synthesis Workflow cluster_reactors Reaction Cascade (115°C) cluster_feeds Continuous Feeds cluster_isolation Product Isolation R1 Reactor 1 R2 Reactor 2 R1->R2 R3 Reactor 3 R2->R3 R4 Reactor 4 R3->R4 Dilution Dilution Vessel R4->Dilution Sulfonation Mixture NT_Feed 4-Nitrotoluene (600 g/hr) NT_Feed->R1 Oleum_Feed 65% Oleum (566 g/hr) Oleum_Feed->R1 Centrifuge Centrifugation/ Filtration Dilution->Centrifuge Crystallized Slurry Product Pure 2-Methyl-4-nitro- benzenesulfonic Acid Centrifuge->Product

Sources

use of 2-Methyl-4-nitrobenzenesulfonic acid in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-Methyl-4-nitrobenzenesulfonic Acid (MNBSA) in Pharmaceutical Intermediate Synthesis

Executive Summary

2-Methyl-4-nitrobenzenesulfonic acid (MNBSA, CAS 7434-70-0) and its derivatives represent a specialized class of "tunable" reagents in pharmaceutical synthesis. Structurally analogous to the widely used p-toluenesulfonic acid (Tosic acid) and o-/p-nitrobenzenesulfonic acids (Nosic acids), MNBSA bridges the gap between reactivity and stability.

While standard Nosyl groups are favored for the Fukuyama amine synthesis due to their mild deprotection conditions, they can sometimes be too labile or prone to premature cleavage in complex multi-step syntheses. The introduction of the methyl group at the ortho position (C2) relative to the sulfonyl moiety in MNBSA introduces steric bulk that modulates reactivity, offering a "stabilized Nosyl" variant. Additionally, alkyl esters of MNBSA function as powerful, yet controllable, alkylating agents (super-electrophiles) for weak nucleophiles.

This guide details the protocols for converting MNBSA to its active sulfonyl chloride (MNBSC), its application in amine alkylation, and the handling of its esters.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-Methyl-4-nitrobenzenesulfonic acid
Common Abbreviation MNBSA
CAS Number 7434-70-0
Molecular Formula C₇H₇NO₅S
Molecular Weight 217.20 g/mol
Key Derivative 2-Methyl-4-nitrobenzenesulfonyl chloride (MNBSC) (CAS 21320-90-1)
Functional Role Electrophile (as chloride/ester), Protecting Group (for amines), Acid Catalyst

Core Protocol A: Activation to Sulfonyl Chloride (MNBSC)

The acid itself is rarely the reactive species in substitution chemistry; it must be activated to the sulfonyl chloride. This protocol ensures high conversion while mitigating the risk of hydrolysis.

Objective: Synthesis of 2-Methyl-4-nitrobenzenesulfonyl chloride (MNBSC).

Mechanism: Nucleophilic acyl substitution using Thionyl Chloride (


) with DMF catalysis.

Reagents:

  • Starting Material: 2-Methyl-4-nitrobenzenesulfonic acid (1.0 equiv).

  • Reagent: Thionyl Chloride (3.0 – 5.0 equiv) or Oxalyl Chloride (2.0 equiv).

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a trap for acidic gases (

    
    , 
    
    
    
    ).
  • Suspension: Charge MNBSA (solid) and anhydrous Toluene (5 vol relative to wt). Stir to form a suspension.

  • Catalysis: Add DMF (catalytic amount). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Addition: Add Thionyl Chloride dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C for toluene) for 3–5 hours.

    • Self-Validation: The reaction is complete when gas evolution ceases and the solid acid dissolves completely to form a clear (often yellow/orange) solution. Monitor by TLC (convert an aliquot to methyl ester with MeOH for visualization).

  • Isolation:

    • Cool to room temperature.[1][2][3]

    • Concentrate under reduced pressure to remove excess

      
       and solvent.
      
    • Chase: Add fresh toluene and re-concentrate twice to ensure removal of all acidic volatiles.

  • Purification: The resulting solid (MNBSC) is usually pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/DCM.

Critical Quality Attribute (CQA): The product must be stored under inert gas. Hydrolysis back to the sulfonic acid is the primary failure mode.

Core Protocol B: The "Sterically Tuned" Fukuyama Amine Synthesis

This is the primary pharmaceutical application. The MNBSA scaffold acts as a protecting and activating group for primary amines, allowing mono-alkylation to secondary amines.

Rationale: The 2-methyl group provides steric hindrance around the sulfonamide bond, potentially reducing side reactions (like bis-alkylation) compared to standard Nosyl groups, while retaining the nitro-group-facilitated deprotection capability.

Workflow Diagram (DOT):

Fukuyama_MNBSA Acid MNBSA (Acid) Chloride MNBSC (Chloride) Acid->Chloride SOCl2, DMF Sulfonamide Sulfonamide (Protected) Chloride->Sulfonamide + Amine Base (TEA) Amine Primary Amine (R-NH2) Alkylated N-Alkylated Sulfonamide Sulfonamide->Alkylated R'-X, K2CO3 or Mitsunobu Product Secondary Amine (Target API) Alkylated->Product PhSH, Base (Deprotection)

Caption: The modified Fukuyama pathway using MNBSA. The steric bulk of the methyl group influences the stability of the Sulfonamide intermediate.

Step 1: Sulfonylation (Protection)

  • Reagents: Primary Amine (1.0 equiv), MNBSC (1.1 equiv), Triethylamine or Pyridine (2.0 equiv), DCM (Solvent).

  • Protocol: Add MNBSC solution to the amine/base mixture at 0°C. Warm to RT.

  • Result: Formation of N-alkyl-2-methyl-4-nitrobenzenesulfonamide. The sulfonamide proton (

    
    ) is acidic due to the electron-withdrawing nitrobenzenesulfonyl moiety.
    

Step 2: N-Alkylation (Fukuyama-Mitsunobu)

  • Option A (Direct Alkylation): React sulfonamide with Alkyl Halide (

    
    ) and 
    
    
    
    in DMF/Acetonitrile.
  • Option B (Mitsunobu): React sulfonamide with Alcohol (

    
    ), 
    
    
    
    , and DIAD/DEAD.
  • Insight: The electron-withdrawing nature of the MNBSA scaffold facilitates the deprotonation of the nitrogen, making it a viable nucleophile.

Step 3: Deprotection (Thiolysis)

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) via a Meisenheimer complex.
    
  • Reagents: Thiophenol (

    
    ) or Thioglycolic acid (less odorous), 
    
    
    
    or
    
    
    , DMF or
    
    
    .
  • Protocol:

    • Dissolve alkylated sulfonamide in DMF.

    • Add Base (3.0 equiv) and Thiol (2.0 equiv).

    • Stir at 25°C – 50°C. Note: The 2-methyl group may require slightly higher temperatures or longer times compared to standard 2-nosyl groups due to steric hindrance at the ipso-carbon attack site.

    • Validation: Monitor disappearance of the sulfonamide peak by HPLC.

  • Output: The secondary amine is released, and the byproduct is the thioether adduct of the MNBSA ring.

Core Protocol C: Tunable Leaving Groups (Sulfonate Esters)

Alkyl esters of MNBSA (e.g., Methyl 2-methyl-4-nitrobenzenesulfonate) are potent alkylating agents. They are used when standard Tosylates are too slow and Triflates are too unstable.

Reactivity Hierarchy:



Application: Creating a "Super-Electrophile" from a hindered alcohol.

  • Esterification: React a secondary/hindered alcohol with MNBSC (from Protocol A) and Pyridine/DMAP.

  • Substitution: The resulting sulfonate ester is an excellent leaving group. The nitro group activates the C-O bond cleavage, while the methyl group prevents side-reactions on the sulfonate ring itself during storage.

Safety & Genotoxicity (GTI) Management

Critical Warning: Alkyl esters of sulfonic acids (e.g., Methyl 2-methyl-4-nitrobenzenesulfonate) are potential genotoxic impurities (PGIs) . They are potent alkylators of DNA.

Control Strategy for Drug Development:

  • Avoidance: Do not use methanol or ethanol in the presence of MNBSC or MNBSA if acidic conditions prevail, unless the ester is the desired intermediate.

  • Purging: If the ester is used as a reagent, demonstrate its destruction (purge factor) in subsequent steps. The high reactivity that makes them useful also ensures they are rapidly hydrolyzed by aqueous base.

  • Explosion Hazard: Like all nitro-aromatics, MNBSA derivatives possess high energy. Avoid heating dry solids. Do not distill residues to dryness without a safety evaluation (DSC/ARC).

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

  • Kan, T., & Fukuyama, T. (2004).[1][4] Ns strategies: a highly versatile synthetic method for amines.[4] Chemical Communications, (4), 353-359.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Nosyl chemistry).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 113323, 2-Methyl-4-nitrobenzenesulfonic acid.

  • Miller, S. C., & Scanlan, T. S. (1998). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 120(11), 2690-2691. (Demonstrates the utility of nitrobenzenesulfonamides in solid phase).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitrobenzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important intermediate. Here, we address common challenges through a series of detailed FAQs and troubleshooting guides, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Pathway and Core Principles

The synthesis of 2-Methyl-4-nitrobenzenesulfonic acid is typically a two-step electrophilic aromatic substitution process starting from toluene. The overall strategy involves first introducing the sulfonic acid group and then the nitro group. The regioselectivity of each step is critical for maximizing the yield of the desired product.

Overall Synthesis Workflow

The diagram below outlines the standard synthetic route.

Synthesis_Workflow Toluene Toluene PTSA p-Toluenesulfonic Acid (Intermediate) Toluene->PTSA Step 1: Sulfonation (H₂SO₄ or Oleum) FinalProduct 2-Methyl-4-nitrobenzenesulfonic Acid (Crude Product) PTSA->FinalProduct Step 2: Nitration (HNO₃ / H₂SO₄) PurifiedProduct Purified Product FinalProduct->PurifiedProduct Purification (Recrystallization)

Caption: Standard two-step synthesis workflow for 2-Methyl-4-nitrobenzenesulfonic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the sulfonation-then-nitration sequence?

This sequence is a classic example of using directing group effects to control regiochemistry.

  • Step 1: Sulfonation of Toluene. The methyl group (-CH₃) on toluene is an ortho, para-director. Due to steric hindrance from the bulky methyl group, the incoming electrophile (-SO₃H) preferentially adds to the less hindered para position.[1] This makes p-toluenesulfonic acid (PTSA) the major product.[1][2]

  • Step 2: Nitration of p-Toluenesulfonic Acid. In the intermediate, p-toluenesulfonic acid, we now have two directing groups. The methyl group directs incoming electrophiles to its ortho positions, while the sulfonic acid group (-SO₃H) is a meta-director. Both groups "agree," directing the incoming nitronium ion (NO₂⁺) to the position that is ortho to the methyl group and meta to the sulfonic acid group. This synergistic effect is key to achieving a high yield of the desired 2-methyl-4-nitrobenzenesulfonic acid isomer.

Q2: What are the most critical parameters affecting the overall yield?

The yield is primarily dictated by temperature control and reagent concentration at each step.

  • Sulfonation Temperature: Higher temperatures can promote the formation of the thermodynamically favored para product but can also increase the risk of side reactions or desulfonation if not properly controlled.[3]

  • Nitration Temperature: This is the most critical parameter. Nitration is a highly exothermic reaction. If the temperature rises uncontrollably (typically above 15-20°C), it can lead to the formation of di-nitro products, oxidation by-products, and, most significantly, desulfonation, where the sulfonic acid group is displaced by a nitro group.[4]

Q3: How can I monitor the reaction progress effectively?
  • Thin-Layer Chromatography (TLC): TLC is an effective method for monitoring the consumption of the starting material and the formation of the product in both steps. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) can typically resolve the starting material, intermediate, and final product based on their differing polarities.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the reaction progress and determine the purity of the product at each stage.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Part A: Sulfonation of Toluene
Observed Issue Potential Causes Recommended Solutions
Low Yield of p-Toluenesulfonic Acid 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reversible Reaction: The water produced during the reaction can hydrolyze the product back to toluene.[3]1. Increase Reaction Time/Temp: Ensure the reaction is heated under reflux for an adequate period. 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium towards the product.[1] A patented process describes refluxing with excess toluene and separating the water from the condensate.[5]
High Proportion of ortho-Isomer Kinetic Control: The reaction was run at a temperature that favors the kinetically controlled ortho product over the thermodynamically stable para product.Optimize Temperature: Run the reaction at a higher temperature (e.g., >100°C) for a longer duration to allow for equilibration to the more stable para isomer.
Difficulty Isolating the Product High Water Solubility: Sulfonic acids are often highly soluble in water, making precipitation difficult.Salting Out: Add a saturated solution of sodium chloride (NaCl) to the aqueous reaction mixture to decrease the solubility of the sodium sulfonate salt, facilitating its precipitation.
Part B: Nitration of p-Toluenesulfonic Acid

Troubleshooting_Nitration cluster_0 Problem Diagnosis cluster_1 Causes & Solutions Start Low Yield of Final Product CheckTemp Was reaction temperature kept below 15°C? Start->CheckTemp CheckPurity Analysis shows significant by-products? CheckTemp->CheckPurity Yes TempHigh Cause: Runaway Reaction Solution: Improve cooling efficiency; slow down nitrating agent addition. CheckTemp->TempHigh No CheckWorkup Was work-up performed correctly (e.g., pouring onto ice)? CheckPurity->CheckWorkup Yes SideProducts Cause: Isomer formation, di-nitration, or desulfonation. Solution: Re-optimize temperature and stochiometry of nitric acid. CheckPurity->SideProducts Yes WorkupIssue Cause: Product loss during work-up. Solution: Ensure rapid cooling on crushed ice to precipitate product effectively. CheckWorkup->WorkupIssue No Unknown Consult advanced analytical data (NMR, MS) to identify unknown impurities. CheckWorkup->Unknown Yes

Caption: Troubleshooting logic for low yield in the nitration of p-toluenesulfonic acid.

Observed Issue Potential Causes Recommended Solutions
Low Yield of Desired Product 1. Runaway Reaction: Poor temperature control leading to decomposition. 2. Desulfonation: The -SO₃H group is replaced by a -NO₂ group at elevated temperatures, forming p-nitrotoluene. 3. Incomplete Reaction: Insufficient nitrating agent or reaction time.1. Improve Cooling: Use an ice-salt bath and ensure vigorous stirring. Add the nitrating agent dropwise and very slowly. 2. Strict Temperature Control: Maintain the reaction temperature between 0-10°C to minimize desulfonation.[4] 3. Stoichiometry: Use a slight excess (approx. 1.1 equivalents) of nitric acid to ensure complete conversion.
Product is Dark/Discolored Oxidative Side Reactions: Nitric acid is a strong oxidizing agent, and impurities can form, especially at higher temperatures.Use Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.[6]
Product Fails to Crystallize or is Oily 1. Presence of Impurities: Significant amounts of isomeric by-products or unreacted starting material can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction or recrystallization solvent.1. Improve Purity: Re-evaluate the reaction conditions to minimize by-product formation. Consider a multi-step purification process. 2. Solvent Optimization: For recrystallization, ensure the product is fully dissolved in the minimum amount of hot solvent, then cool slowly to promote crystal growth.[4][6] Dry the final product thoroughly under vacuum.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of p-Toluenesulfonic Acid Monohydrate (PTSA)

This protocol is designed to maximize the yield of the para-isomer by using azeotropic removal of water.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add toluene (2.0 equivalents) and concentrated sulfuric acid (98%, 1.0 equivalent).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110-120°C). The water generated by the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue the reflux until no more water is collected in the trap (typically 3-5 hours).

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold water with stirring. If the product does not precipitate, add sodium chloride to "salt out" the sodium salt of the product.

  • Isolation: Filter the resulting solid precipitate, wash with a small amount of cold water, and dry. To obtain the free acid, the salt can be re-acidified. For many subsequent nitration reactions, the isolated monohydrate is suitable.[7]

Protocol 2: Regioselective Nitration of p-Toluenesulfonic Acid

This protocol emphasizes strict temperature control to ensure high regioselectivity and minimize by-product formation.

  • Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the p-toluenesulfonic acid (1.0 equivalent) to an excess of concentrated sulfuric acid (98%).

  • Cooling: Cool the flask in an ice-salt bath to 0-5°C with vigorous stirring.

  • Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (68-70%, 1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping it cool.

  • Addition: Add the cold nitrating mixture dropwise to the p-toluenesulfonic acid solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. A white or pale-yellow precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual acids. The crude product can be purified by recrystallization from hot water or an aqueous ethanol solution. Dry the purified crystals under vacuum.

References

  • The sulfonation of toluene. (2025, June 10). Vertex AI Search.
  • Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3721–3724.
  • Directive effects in the sulfonation of toluene; Synthesis and attempted rearrangement of some anilinoketones; The kinetics and mechanism of the addition of bromine to cyclohexene in dichloromethane. solution - BYU ScholarsArchive. (n.d.). Brigham Young University.
  • Cole, R. M. (1944). Process for the sulphonation of toluene (U.S. Patent No. 2,362,612A).
  • p-Toluenesulfonic acid - Wikipedia. (n.d.). Wikipedia.
  • Why sulphonation of toluene gives p_methlsulphonic acid as major products? - Quora. (2022, January 3). Quora.
  • ortho nitration of p-toluenesulfonic acid(QUESTIONS) - Sciencemadness Discussion Board. (2020, June 14). Sciencemadness.
  • Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid - Benchchem. (n.d.). BenchChem.
  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry.
  • Synthesis of 2-methyl-4-nitrophenol from benzene? - Chemistry Stack Exchange. (2015, November 30). Chemistry Stack Exchange.
  • Propose a synthesis sequence for each of the following transform
  • Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid - Benchchem. (n.d.). BenchChem.

Sources

Technical Support Center: Toluene Sulfonation Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polysulfonation & Optimizing Monoselectivity

Status: Active | Tier: Level 3 (Process Chemistry)

The Mechanistic Landscape: Why Polysulfonation Occurs

To prevent polysulfonation, one must first understand that the sulfonation of toluene is an Electrophilic Aromatic Substitution (EAS) governed by a tug-of-war between ring activation and deactivation.

The Deactivation Barrier

Under standard laboratory conditions (using 98% H₂SO₄), polysulfonation is thermodynamically difficult .

  • The Mechanism: The introduction of the first sulfonic acid group (

    
    ) is strongly electron-withdrawing . It deactivates the benzene ring toward further electrophilic attack.
    
  • The Implication: A second sulfonation event requires significantly higher activation energy. Consequently, if you are observing "polysulfonation," you are likely using overly aggressive reagents (e.g., Oleum/

    
    ) or mistaking the byproduct for sulfone formation  (bridging of two toluene rings).
    
The Real Culprit: Sulfone Formation vs. Disulfonation

Users often confuse disulfonation with sulfone formation (


-dimethyl-diphenyl-sulfone).
  • Disulfonation: Requires Oleum or excess

    
     at high temperatures.
    
  • Sulfone Formation: Occurs when the active sulfonating species (

    
     or protonated 
    
    
    
    ) attacks a formed product molecule instead of a fresh toluene molecule. This is a common side reaction that creates "tarry" or insoluble impurities.
Reaction Pathway Diagram

The following diagram illustrates the kinetic vs. thermodynamic pathways and the high energy barrier preventing disulfonation under standard conditions.

TolueneSulfonation Toluene Toluene (Starting Material) Inter Sigma Complex (Transition State) Toluene->Inter + H2SO4/SO3 Ortho o-Toluenesulfonic Acid (Kinetic Product) Inter->Ortho Low Temp (<100°C) Para p-Toluenesulfonic Acid (Thermodynamic Product) Inter->Para High Temp (>100°C) Reversible Ortho->Para Isomerization (Heat + Time) Sulfone Di-tolyl Sulfone (Impurity) Para->Sulfone Excess SO3 Poor Mixing Disulf Toluene-2,4-disulfonic acid (Polysulfonation) Para->Disulf Requires Oleum High Activation Energy

Figure 1: Reaction landscape of toluene sulfonation. Note the high barrier (dotted line) to disulfonation compared to the reversible equilibrium between ortho and para isomers.

Troubleshooting Guide: The "Help Desk"

Use this matrix to diagnose specific selectivity issues in your reactor.

SymptomProbable CauseCorrective Action
Product contains >5% disulfonic acid Reagent Aggression: Use of Oleum (fuming sulfuric acid) or high %

.
Downgrade Reagent: Switch to 98% H₂SO₄. The water generated acts as a natural "brake" on activity. If Oleum is required, limit

equivalents to 0.95 eq relative to toluene.
Formation of insoluble "tar" or solids Sulfone Formation: Localized excess of sulfonating agent due to poor mixing.Increase Agitation: Sulfone formation is diffusion-controlled. Ensure high Reynolds number mixing. Dilution: Use a slight excess of toluene (solvent) to dilute the active species.
High ortho-isomer content Kinetic Control: Reaction temperature is too low or reaction time too short.Thermodynamic Push: Increase temperature to reflux (~110–140°C). Toluene sulfonation is reversible; heat favors the sterically unhindered para-isomer.
Low Conversion / Reaction Stalls Water Poisoning: Water accumulation is hydrolyzing the product back to toluene (Reverse Reaction).Azeotropic Removal: Ensure Dean-Stark trap is functioning. The reaction must lose water to proceed to completion.

Standard Operating Procedure (SOP): Selective Monosulfonation

Objective: Synthesis of p-Toluenesulfonic Acid (p-TSA) with <1% polysulfonation and minimized sulfone formation.

Reagents & Equipment
  • Toluene: Reagent grade (Excess, serves as reactant and azeotropic solvent).

  • Sulfuric Acid: 98% Concentrated (Do NOT use Oleum for monoselectivity).

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Mechanical stirrer (essential for preventing local hot-spots).

Step-by-Step Protocol
  • Stoichiometry Setup:

    • Charge the reaction vessel with Toluene (1.5 to 2.0 molar equivalents) . The excess toluene acts as a solvent to dilute the mixture, preventing sulfone bridging.

    • Add Sulfuric Acid (1.0 molar equivalent) slowly with stirring.

    • Note: Do not add all acid at once if the scale is large; exotherms favor side reactions.

  • The Heating Phase (Thermodynamic Control):

    • Heat the mixture to reflux (approx. 110°C rising to 140°C as water is removed).

    • Critical Control Point: Monitor the Dean-Stark trap. Water evolution indicates the forward reaction.

    • Maintain reflux until water collection matches the theoretical yield (approx. 18 mL water per mole of H₂SO₄).

  • The "Cooking" Period:

    • Once water evolution ceases, continue reflux for 30–60 minutes. This "cooking" time allows the ortho-isomer (kinetically formed) to revert to toluene and re-sulfonate into the more stable para-isomer (thermodynamic sink).

  • Isolation:

    • Cool the mixture. p-TSA is often isolated as the monohydrate.[1][2]

    • Add a small amount of water (if needed) to crystallize, or remove excess toluene via rotary evaporation.

Frequently Asked Questions (FAQ)

Q: Can I use Chlorosulfonic acid (


) instead of Sulfuric acid? 
A:  Yes, but it is much more aggressive. Chlorosulfonic acid is typically used to make tosyl chloride. If you use it for sulfonic acid, you risk higher polysulfonation and sulfone formation due to its higher reactivity. Stick to H₂SO₄ for high selectivity.

Q: Why does my reaction turn black? A: This is usually "charring" caused by oxidation or polymerization of impurities (like thiophene) in commercial toluene, or sulfone formation. Ensure your toluene is high purity. If using technical grade, the black color is often cosmetic and can be removed via recrystallization with activated charcoal.

Q: How do I remove the ortho isomer if it persists? A: Recrystallization. p-TSA is a solid, while o-TSA is more soluble/liquid in many conditions. Recrystallizing from a small amount of water or HCl/water mix effectively purifies the para form.

References

  • Mechanism & Kinetics: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (Foundational text on the reversibility and isomer distribution).
  • Industrial Protocols: Othmer, D. F., & Luley, A. H. (1955). "p-Toluenesulfonic Acid: Production and Uses." Industrial & Engineering Chemistry.

  • Sulfone Side Reactions: Foster, E. E. (1997). "Sulfonation and Sulfation Processes." Chem. Rev. (Detailing the competitive kinetics of sulfone formation vs.
  • Laboratory Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Dean-Stark azeotropic sulfonation protocols).

Sources

removing impurities from 2-Methyl-4-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-4-nitrobenzenesulfonic Acid (PNTSA)

Ticket Status: Open Subject: Purification Protocols & Impurity Removal Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule

Compound: 2-Methyl-4-nitrobenzenesulfonic acid Synonyms: 4-Nitrotoluene-2-sulfonic acid (PNTSA); p-Nitrotoluene-o-sulfonic acid.[1] CAS: 7434-70-0 Primary Application: Intermediate for DSD acid (optical brighteners), dyes, and pharmaceutical synthesis.[1] Critical Impurity Profile:

  • Inorganic: Sulfuric acid (H₂SO₄) – Major contaminant from sulfonation.

  • Starting Material: 4-Nitrotoluene (PNT) – Unreacted non-polar residue.[1]

  • Side Products: 4,4'-Dinitro-2,2'-ditolylsulfone (PNT-Sulfone) – Water-insoluble precipitate.[1]

  • Isomers: 2-Methyl-5-nitrobenzenesulfonic acid – Trace, depending on synthesis route.[1]

Troubleshooting Guides (Q&A Format)

Issue A: "My product is a wet, hygroscopic paste with low melting point."

Diagnosis: High residual Sulfuric Acid (H₂SO₄). Technical Insight: The sulfonic acid group (-SO₃H) is highly hydrophilic.[1][2] If the product was isolated merely by evaporation, it retains H₂SO₄, which acts as a hygroscopic flux, preventing crystallization. Solution: The "Common Ion Effect" Precipitation.

Protocol:

  • Dissolution: Dissolve the crude paste in the minimum amount of water at 60°C.

  • Precipitation: Slowly add concentrated Hydrochloric Acid (HCl, 37%) or 70% Sulfuric Acid.

    • Mechanism:[1][3][4][5] Increasing the concentration of H⁺ ions shifts the equilibrium toward the non-ionized, less soluble sulfonic acid form.

  • Filtration: Cool to 0-5°C. The PNTSA will precipitate as white/pale yellow needles.[1] Filter on a sintered glass funnel.

  • Wash: Wash with ice-cold 20% HCl (do not wash with pure water, or you will redissolve the product).[1]

Issue B: "HPLC shows a persistent non-polar peak (RT ~10-15 min)."

Diagnosis: Unreacted 4-Nitrotoluene (PNT) or PNT-Sulfone.[1] Technical Insight:

  • PNT is steam-volatile and soluble in organic solvents.[1]

  • PNT-Sulfone is insoluble in water but soluble in hot aromatics.[1]

  • PNTSA (Target) is insoluble in non-polar organics.

Solution: Solvent Washing (Liquid-Solid Extraction).[1]

Protocol:

  • Dry the Solid: Ensure the crude acid is relatively dry.

  • Slurry Wash: Suspend the solid in Toluene or Dichloroethane (DCE).

  • Reflux: Heat to reflux for 30 minutes. The impurities (PNT/Sulfone) will dissolve; the PNTSA will remain solid.

  • Hot Filtration: Filter the suspension while hot.[6] The filter cake is your purified PNTSA.

Issue C: "The product is dark brown/black."

Diagnosis: Oxidative Tars / Charring. Technical Insight: Nitro compounds are susceptible to oxidative degradation during the highly exothermic sulfonation step, creating complex "color bodies." Solution: Activated Carbon Treatment.[1][5][6]

Protocol:

  • Dissolve the acid in water (approx. 20% w/v) at 80-90°C.

  • Add Activated Carbon (1-3% by weight of the crude).[1]

  • Stir for 30 minutes at 80°C.

  • Filtration: Filter through a bed of Celite (diatomaceous earth) while hot to remove the carbon.

  • Recrystallization: Cool the filtrate to crystallize (or use the HCl precipitation method from Issue A).

Master Purification Workflow

This diagram illustrates the logical flow for purifying crude PNTSA from a sulfonation mass.

PNTSA_Purification Crude Crude Sulfonation Mass (PNTSA + H2SO4 + PNT + Tars) Dilution Dilute with Water (to ~30-40% Acid Conc) Crude->Dilution Filtration1 Filter Insolubles Dilution->Filtration1 Precipitate Sulfones Solid_Sulfone Solid Waste: PNT-Sulfone Filtration1->Solid_Sulfone Filtrate1 Acidic Filtrate (PNTSA + H2SO4 + PNT) Filtration1->Filtrate1 SteamDist Steam Distillation / Solvent Wash (Remove PNT) Filtrate1->SteamDist PNT_Remove Distillate/Organic Phase: Unreacted PNT SteamDist->PNT_Remove Carbon Activated Carbon Treatment (Decolorization) SteamDist->Carbon Aqueous Phase Filter2 Hot Filtration (Celite) Carbon->Filter2 Precip Precipitation via Common Ion (Add conc. HCl or cool) Filter2->Precip FinalFilter Vacuum Filtration Precip->FinalFilter Product Pure PNTSA Crystals FinalFilter->Product

Caption: Step-by-step purification logic separating insolubles (sulfones), volatiles (PNT), and solubles (H₂SO₄) from the target acid.

Comparative Data: Solvent Efficiency

Use this table to select the correct solvent for specific impurity removal.

Impurity TypeWater SolubilityToluene SolubilityRemoval Strategy
PNTSA (Target) High (increases w/ temp)InsolubleRetain in Aqueous / Precipitate
Sulfuric Acid MiscibleImmiscibleWash out with cold dilute acid
4-Nitrotoluene (PNT) InsolubleHigh Steam Distillation or Toluene Wash
PNT-Sulfone InsolubleModerate (Hot)Filter off from diluted aqueous solution
Inorganic Salts HighInsolubleRecrystallize from organic solvent (e.g., Ethanol)

Detailed Experimental Protocol (Lab Scale)

Objective: Isolation of >98% pure 2-Methyl-4-nitrobenzenesulfonic acid from crude paste.

  • Initial Dilution:

    • Take 100g of crude sulfonation paste.

    • Add to 200mL water. Heat to 90°C until dissolved.

    • Observation: If the solution is cloudy, this is likely PNT-Sulfone.

  • Sulfone Removal:

    • Filter the hot solution (90°C) through a glass fiber filter. Discard the solid residue.

  • PNT Removal (Solvent Wash):

    • Cool the filtrate to room temperature.[6]

    • Extract twice with 50mL Dichloroethane (DCE) or Toluene .

    • Separate phases. Keep the Aqueous layer (Top layer if DCE; Bottom if Toluene).

    • Why? This pulls out unreacted starting material.

  • Isolation (Salting/Acidifying):

    • To the aqueous layer, slowly add conc. HCl until the solution becomes turbid (approx. 20-30% of volume).[1]

    • Cool in an ice bath to 0-5°C for 2 hours.

  • Final Wash:

    • Filter the crystals.[6]

    • Wash with ice-cold 20% HCl (2 x 20mL).[1]

    • Critical: Do not wash with water; yield will plummet.

  • Drying:

    • Dry in a vacuum oven at 50°C over P₂O₅ or Silica Gel.

    • Warning: Do not exceed 100°C; risk of desulfonation or decomposition.

References

  • Process for the preparation of 4-nitrotoluene-2-sulfonic acid. European Patent EP0018541A1.[1] (Describes the sulfonation of p-nitrotoluene and the formation of sulfone byproducts). Link

  • Solubility and Physical Properties of Nitrobenzenesulfonic Acids. PubChem Compound Summary: 2-Methyl-4-nitrobenzenesulfonic acid. (Provides solubility data and IUPAC nomenclature). Link

  • Purification of Sulfonic Acids via Common Ion Effect.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Synthesis of 4-nitrotoluene-2-sulfonic acid. PrepChem. (Details the industrial cascade process and impurity limits). Link

Sources

how to avoid the displacement of the sulfonic acid group during nitration

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Preventing Sulfonic Acid Displacement (Ipso-Substitution)

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Diagnostic & Mechanism Analysis

User Issue: You are observing the loss of the sulfonic acid group (


) during nitration, resulting in a nitro-desulfonated product (e.g., formation of picric acid from phenolsulfonic acid) rather than the desired nitrosulfonic acid.
Root Cause Analysis

The displacement of a sulfonic acid group by a nitro group occurs via two distinct mechanisms.[1][2][3][4][5][6] Identifying which one is active in your reactor is critical for the fix.

  • Mechanism A: Protodesulfonation followed by Nitration.

    • Trigger: Presence of water, high temperature, or insufficient acid strength.

    • Process: Acid-catalyzed hydrolysis removes the

      
       group, restoring the hydrogen. The ring is then nitrated at that position.[7]
      
  • Mechanism B: Direct Ipso-Nitrative Displacement.

    • Trigger: Highly activated rings (phenols, amines) and strong nitrating agents.

    • Process: The nitronium ion (

      
      ) attacks the carbon bearing the sulfur directly. The 
      
      
      
      group leaves as
      
      
      or
      
      
      .
Visual Diagnostic Tree

Use the following logic flow to diagnose your specific failure mode.

NitrationPathways Start Substrate: Aromatic Sulfonic Acid Conditions Reaction Conditions? Start->Conditions PathA High Temp (>60°C) + Aqueous Acid Conditions->PathA Promotes Hydrolysis PathB Low Temp (<20°C) + Anhydrous/Oleum Conditions->PathB Stabilizes SO3H InterA Hydrolysis (Protodesulfonation) PathA->InterA InterB Sigma Complex Formation PathB->InterB ResultBad FAILURE: Nitro-desulfonation (Displacement) InterA->ResultBad Nitration of desulfonated ring IpsoAttack Ipso-Attack at C-SO3H InterB->IpsoAttack If Ring Highly Activated (OH/NH2) OrthoMetaAttack Attack at C-H (Ortho/Meta) InterB->OrthoMetaAttack Standard Control IpsoAttack->ResultBad ResultGood SUCCESS: Nitrosulfonic Acid (Retention) OrthoMetaAttack->ResultGood

Caption: Figure 1. Decision tree distinguishing between hydrolytic loss of sulfonate (Path A) and direct electrophilic displacement (Path B).

Technical Knowledge Base (FAQs)

Q1: Why is the sulfonic acid group acting as a leaving group?

In Electrophilic Aromatic Substitution (EAS), the sulfonation reaction is reversible, whereas nitration is effectively irreversible.[8]

  • Thermodynamics: The C-N bond in the nitro compound is significantly stronger than the C-S bond in the sulfonate.

  • Kinetics: In the presence of water (often generated by the nitration itself:

    
    ), the equilibrium shifts toward desulfonation.
    
Q2: Does the counter-ion matter?

Yes. Sulfonic acid salts (sulfonates, e.g., Sodium or Potassium salts) are generally more stable toward displacement than the free sulfonic acid. The anionic sulfonate group (


) is electron-donating (via induction/field effect) but sterically bulky, whereas the free acid (

) is electron-withdrawing. Converting the free acid to a salt prior to nitration can sometimes protect the group, provided the salt is soluble in the nitration medium.
Q3: How do I distinguish between displacement and hydrolysis?
  • Hydrolysis (Protodesulfonation): Usually yields isomers consistent with nitrating the desulfonated parent ring. (e.g., Nitrating p-toluene sulfonic acid yields o-nitrotoluene).

  • Direct Displacement: The nitro group appears exactly where the sulfonic acid was. (e.g., Nitrating p-toluene sulfonic acid yields p-nitrotoluene).

Troubleshooting Protocols

The following protocols are designed to minimize displacement. Protocol A is the standard industrial approach for stability. Protocol B is for highly sensitive substrates.

Protocol A: The "Anhydrous Oleum" Method

Objective: Eliminate water to prevent Mechanism A (Protodesulfonation). Applicability: Deactivated or moderately activated rings (Alkylbenzenes, Halobenzenes).

  • Preparation: Dissolve the sulfonic acid substrate in 20% Oleum (fuming sulfuric acid) .

    • Reasoning: Oleum contains free

      
      , which acts as a water scavenger (
      
      
      
      ). This ensures the reaction environment remains strictly anhydrous.
  • Cooling: Chill the reaction vessel to 0°C to 5°C .

    • Reasoning: Desulfonation has a higher activation energy than nitration. Low temperature kinetically favors nitration over desulfonation.

  • Nitration: Add Fuming Nitric Acid (98%+) dropwise, maintaining temp < 10°C.

    • Do NOT use: 65-70% aqueous nitric acid. The water content is the enemy here.

  • Quenching: Pour onto ice only after confirming reaction completion to avoid hydrolysis during workup.

Protocol B: The "Blocked Nucleophile" Method (Nitronium Salts)

Objective: Avoid strong protic acids that catalyze hydrolysis; use a pre-formed electrophile. Applicability: Highly activated rings (Phenols, Ethers) prone to ipso-attack.[4]

  • Reagent: Use Nitronium Tetrafluoroborate (

    
    ) .
    
  • Solvent: Sulfolane or Acetonitrile (anhydrous).

  • Procedure:

    • Suspend

      
       in solvent at -30°C.
      
    • Add the sulfonic acid (or its salt) slowly.

    • Allow to warm to 0°C.

  • Mechanism: This provides the

    
     electrophile without the generation of water or the presence of high concentrations of 
    
    
    
    , significantly reducing the likelihood of displacement.

Comparative Data & Risk Assessment

The table below summarizes the risk of displacement based on experimental variables.

VariableConditionRisk of DisplacementMechanism Promoted
Acid Strength Dilute

/ Aq.[9]

CRITICAL Protodesulfonation (Hydrolysis)
Conc.

/ Fuming

MODERATE Direct Ipso-attack (if activated)
Oleum (

rich)
LOW Stabilizes

group
Temperature > 50°CHIGH Thermodynamic Desulfonation
< 10°CLOW Kinetic Control (Nitration favored)
Substrate Phenol/Aniline deriv.HIGH Ring is electron-rich; attracts

to all positions
Benzoic Acid/Nitro deriv.NEGLIGIBLE Ring is deactivated; displacement rare
Workflow Visualization: Process Optimization

OptimizationLoop Input Substrate Check Is Ring Activated? (OH, OR, NHAc) Input->Check Activated Yes (High Risk) Check->Activated Deactivated No (Low Risk) Check->Deactivated MethodA Use Protocol B (NO2BF4 / Low Temp) Activated->MethodA MethodB Use Protocol A (Oleum / <10°C) Deactivated->MethodB Validation Check LCMS for Desulfonated Mass MethodA->Validation MethodB->Validation

Caption: Figure 2. Process selection workflow based on substrate electronic properties.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
  • Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions: Nitration and Sulfonation. Link (Overview of reversibility and acid catalysis).

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Link (Mechanistic steps regarding sulfuric acid activation).

Sources

purification strategies for isomeric mixtures of nitrobenzenesulfonic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Isomeric Purification of Nitrobenzenesulfonic Acids

Status: Operational Role: Senior Application Scientist Context: Separation of ortho-, meta-, and para- nitrobenzenesulfonic acids (NBSAs).

Executive Summary & Chemical Logic

The Core Problem: NBSAs are strong organic acids with high water solubility and isomeric similarity. Standard silica chromatography fails because the sulfonic acid group (


) is too polar, leading to irreversible adsorption or rapid elution without separation.

The Solution Architecture:

  • Bulk Purification (The Heavy Lifting): Exploits the Differential Solubility of Salts . You cannot effectively purify the free acids directly due to their hygroscopic and corrosive nature. You must convert them to salts (Sodium or Magnesium).

  • Purity Verification (The Precision Tool): Requires Ion-Pair HPLC . Standard Reverse Phase (RP) is insufficient; you must mask the ionic charge to induce retention on a C18 column.

Module A: Bulk Purification (Crystallization Strategies)

The "Salting Out" Protocol (Primary Strategy)

The most robust method for isolating the major isomer (typically m-NBSA from direct nitration) is the "Salting Out" technique using Sodium Chloride.

Mechanism: The Common Ion Effect.



By saturating the solution with 

, you force the equilibrium to the right. The meta-isomer sodium salt typically crystallizes more readily in high ionic strength environments compared to the ortho and para impurities, which remain in the mother liquor.
Step-by-Step Protocol:
  • Neutralization: Dilute your crude sulfonation mass into ice water. Neutralize carefully with

    
     (Soda Ash) or 
    
    
    
    until pH ~7-8.
    • Critical Check: Ensure the solution is hot (~90-100°C) to keep everything dissolved initially.

  • Salting Out: Add solid

    
     slowly to the hot solution.
    
    • Target: Approx. 20-25% w/v NaCl concentration.

  • Controlled Cooling: Allow the mixture to cool slowly to room temperature with gentle agitation.

    • Observation: The m-NBSA sodium salt will separate as a thick, off-white to yellow paste or crystalline mass.

  • Filtration: Vacuum filter the paste.

    • Wash: Wash with saturated NaCl solution (brine), NOT pure water. Pure water will redissolve your product immediately.

  • Recrystallization: Dissolve the wet cake in the minimum amount of boiling water. Let it cool to crystallize. This step removes trapped brine and minor isomers.

Data: Relative Solubility Behavior
Salt FormSolubility (Water)Solubility (Brine/High Ionic Strength)Primary Use
Free Acid Extremely HighHighDo not isolate. Hygroscopic/Corrosive.
Sodium Salt High (~200 g/L)Low (Precipitates) Bulk purification of m-isomer.
Magnesium Salt ModerateModerateSeparation of para-isomer (fractional crystallization).
Barium Salt LowVery LowRemoval of sulfate impurities (

precipitates).
Workflow Visualization

NBSAPurification Start Crude Sulfonation Mass (Mixed Isomers + H2SO4) Dilution Dilute in Ice Water Start->Dilution Lime Add CaCO3 (Liming) (Optional: Removes H2SO4 as CaSO4) Dilution->Lime High Sulfate Content? Neutralize Neutralize with Na2CO3 (pH 7-8, Hot) Dilution->Neutralize Low Sulfate Content Lime->Neutralize Filter CaSO4 first SaltingOut Add NaCl (Salting Out) Target 20% w/v Neutralize->SaltingOut Cooling Controlled Cooling (25°C -> 4°C) SaltingOut->Cooling Filter Vacuum Filtration Cooling->Filter Liquor Mother Liquor (Contains o/p isomers + excess salts) Filter->Liquor Cake Filter Cake (m-NBSA Na Salt + NaCl) Filter->Cake Recryst Recrystallize in min. boiling water Cake->Recryst Final Pure Sodium m-Nitrobenzenesulfonate Recryst->Final

Caption: Logical flow for the industrial-standard "Salting Out" purification of m-NBSA sodium salt.

Module B: Analytical Resolution (HPLC Strategy)

You cannot manage what you cannot measure. To verify your crystallization success, you need an HPLC method that separates the isomers.

The "Ion-Pair" Protocol

Standard C18 columns repel the negatively charged sulfonate group, causing NBSAs to elute in the void volume (t0). You must use an Ion-Pairing Reagent (IPR).

The Reagent: Tetrabutylammonium Hydroxide (TBAOH) or Tetrabutylammonium Phosphate. Mechanism: The quaternary ammonium cation (


) pairs with the sulfonate anion (

), forming a neutral, lipophilic complex that interacts with the C18 stationary phase.
Method Specifications:
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150mm x 4.6mm, 5µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium phosphate in Water (buffered to pH 7.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 60% A / 40% B

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.

  • Flow Rate: 1.0 mL/min.[1]

Troubleshooting HPLC Separation:

  • Issue: Meta and Para isomers co-elute.

  • Fix: Lower the concentration of ACN. Isomers are structurally rigid; separation relies on subtle hydrophobic differences. A shallower gradient (e.g., 5% to 20% B over 20 mins) often resolves them.

Module C: Troubleshooting & FAQs

Q1: My product turned into a "hygroscopic goo" on the filter. What happened?

Diagnosis: You likely filtered the sodium salt and washed it with pure water . The Science: Sodium nitrobenzenesulfonates are highly soluble in water. Washing with water dissolves the crystal lattice, leaving a concentrated, viscous solution (the "goo"). The Fix: Always wash the filter cake with a saturated NaCl solution or cold Ethanol (if the salt is insoluble in ethanol, which is common for these inorganic salts).

Q2: How do I convert the purified salt back to the free acid?

The Protocol:

  • Dissolve the pure Sodium Salt in water.

  • Pass the solution through a Strong Acid Cation Exchange Resin (e.g., Amberlite IR-120 H+ form).

  • The column captures

    
     and releases 
    
    
    
    .
  • Evaporate the eluent carefully (rotary evaporator).

    • Warning: The free acid is extremely hygroscopic. Store in a desiccator immediately.

Q3: I need the para-isomer, but the meta is dominant.

Strategy: The "Salting Out" method preferentially precipitates the meta isomer. The para isomer often remains in the mother liquor.

  • Perform the standard salting out to remove the meta (precipitate).

  • Take the filtrate (mother liquor).

  • Concentrate the filtrate.

  • Consider converting to the Magnesium Salt or Barium Salt . Historical literature suggests the solubility differentials between m- and p- switch or widen with divalent cations [1].

Q4: The HPLC baseline is drifting/noisy.

Diagnosis: Impure Ion-Pairing Reagent. The Fix: Ion-pair reagents stick to the column. If the reagent quality is low, UV-absorbing impurities will bleed out slowly. Use HPLC-grade TBA salts only. Dedicated columns for Ion-Pair chromatography are recommended; do not switch this column back to standard methods.

References

  • Holleman, A. F. (1910). The Nitration of Benzenesulphonic Acid. Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on the solubility differences of NBSA salts).

  • Sielc Technologies. (2018). Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column. (Modern application of reverse-phase separation for polar acidic isomers).

  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. (Technical guide on the mechanism of TBA and sulfonate pairing).

  • Google Patents. (1980). Process for preparing sodium-m-nitrobenzenesulfonate (EP0010443B1). (Industrial "salting out" parameters and pH control).

Sources

stability issues of 2-Methyl-4-nitrobenzenesulfonic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-4-nitrobenzenesulfonic acid (CAS No. 7434-70-0). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during its use in experimental settings. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your reactions and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2-Methyl-4-nitrobenzenesulfonic acid?

A1: The stability of 2-Methyl-4-nitrobenzenesulfonic acid is primarily influenced by temperature, pH, and exposure to incompatible materials. As a nitro-containing aromatic compound, it has the potential for thermal decomposition at elevated temperatures.[1][2] The sulfonic acid group imparts strong acidity, making the compound susceptible to reactions with bases. Furthermore, the nitro group can be sensitive to certain reducing agents, while the aromatic ring system can be attacked by strong oxidizing agents.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To maintain its integrity, 2-Methyl-4-nitrobenzenesulfonic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4] It is crucial to avoid exposure to moisture, excess heat, and sources of ignition.[2][5] When handling, always use personal protective equipment, including gloves, safety goggles, and a lab coat, and operate within a chemical fume hood to avoid inhalation of dust.[3][5]

Q3: What materials are known to be incompatible with 2-Methyl-4-nitrobenzenesulfonic acid?

A3: The primary incompatibilities are with strong oxidizing agents and strong bases.[1][2] Reactions with strong bases will neutralize the sulfonic acid in a highly exothermic reaction and may promote side reactions. Strong oxidizing agents can lead to vigorous, potentially hazardous reactions. It is also advisable to keep the compound away from metals like copper.[6]

Q4: What are the visible signs of decomposition or impurity?

A4: Decomposition may not always be visually apparent. However, a change in color (e.g., darkening), the appearance of a gummy or oily consistency instead of a crystalline solid, or a lower-than-expected melting point can indicate the presence of impurities or degradation products. For a definitive assessment, analytical techniques such as HPLC for purity or NMR for structural integrity are recommended. Discoloration may suggest the formation of colored impurities, which can sometimes be addressed by treating a solution with activated charcoal during recrystallization.

Troubleshooting Guide for Experimental Applications

This section addresses specific issues that may arise during reactions involving 2-Methyl-4-nitrobenzenesulfonic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction

Your reaction is resulting in a lower-than-expected yield of the desired product, or analytical monitoring (e.g., TLC, LC-MS) shows a significant amount of unreacted starting material.

Potential Cause Scientific Rationale & Recommended Solution
Thermal Degradation Elevated temperatures can cause the compound to decompose, leading to the formation of nitrogen oxides (NOx) and sulfur oxides (SOx), which can interfere with the reaction.[1][2] Solution: Carefully control the reaction temperature. If possible, run the reaction at a lower temperature for a longer duration. Monitor the reaction mixture for any signs of gas evolution or discoloration that might indicate decomposition.
Hydrolytic Instability Depending on the pH and reaction medium, the sulfonic acid group or the nitro group may be susceptible to hydrolysis, especially under harsh acidic or basic conditions at elevated temperatures. The mechanisms of hydrolysis for related N-nitrobenzenesulfonamides have been shown to be highly dependent on the acidity of the medium.[7] Solution: Maintain optimal pH control throughout the reaction. Use buffered solutions where appropriate. If the reaction must be run under strongly acidic or basic conditions, minimize reaction time and temperature.
Starting Material Impurity The presence of impurities in the starting material can inhibit the reaction or lead to the formation of side products. Solution: Verify the purity of your 2-Methyl-4-nitrobenzenesulfonic acid using an appropriate analytical method (e.g., HPLC, NMR, melting point). If necessary, purify the starting material before use via recrystallization.
Issue 2: Formation of Unexpected Side Products or Discoloration

The reaction mixture has developed a dark color, and analysis reveals the presence of significant, unidentified byproducts.

Potential Cause Scientific Rationale & Recommended Solution
Side Reactions (e.g., Nitration/Sulfonation) Under certain conditions, especially with strong acids or nitrating agents, further reactions on the aromatic ring can occur. The synthesis of related compounds often involves carefully controlled addition of reagents to prevent such side reactions.[8][9] Solution: Re-evaluate the reaction stoichiometry and the order of reagent addition. Ensure that the temperature is strictly controlled during the addition of any highly reactive species.
Oxidation/Reduction of Functional Groups The nitro group is susceptible to reduction, and the methyl group can be oxidized, particularly in the presence of strong oxidizing agents.[10] The synthesis of the corresponding benzoic acid, for instance, involves the oxidation of the methyl group.[8][10] Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative side products are a concern. Avoid reagents that are incompatible with the nitro or methyl groups unless they are intended to react with these sites.
Formation of Phenolic Impurities Under harsh conditions, nucleophilic aromatic substitution could potentially lead to the formation of nitrophenol derivatives, which are often highly colored. Solution: If colored impurities are present in the final product, attempt purification by recrystallization, potentially with the addition of a small amount of activated charcoal to absorb colored species.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low product yield.

G start Problem: Low Product Yield check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Action: Purify Starting Material (e.g., Recrystallization) is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_purity temp_issue Is Temperature Elevated (>80°C)? check_conditions->temp_issue lower_temp Action: Lower Reaction Temperature / Use Milder Conditions temp_issue->lower_temp Yes ph_issue Is pH Extreme (Strong Acid/Base)? temp_issue->ph_issue No recheck Re-run Reaction & Monitor Progress lower_temp->recheck adjust_ph Action: Use Buffer / Optimize pH ph_issue->adjust_ph Yes ph_issue->recheck No adjust_ph->recheck success Yield Improved recheck->success

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Protocol: Purity Verification by Recrystallization

This protocol describes a general method for purifying 2-Methyl-4-nitrobenzenesulfonic acid to remove potential degradation products before use in a sensitive reaction.

Objective: To purify crude or aged 2-Methyl-4-nitrobenzenesulfonic acid by recrystallization.

Materials:

  • Crude 2-Methyl-4-nitrobenzenesulfonic acid

  • High-purity water (or another suitable solvent determined by solubility tests)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold. Water is often a good starting point for sulfonic acids.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and gently heat for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

  • Purity Confirmation: Confirm the purity of the recrystallized product by measuring its melting point and comparing it to the literature value, or by using an analytical technique like HPLC. A sharp melting point range close to the literature value indicates high purity.

Visualizing the Purification Workflow

G cluster_prep Preparation cluster_cryst Crystallization & Isolation cluster_final Final Steps dissolve 1. Dissolve Crude Product in Minimum Hot Solvent decolorize 2. Add Activated Charcoal (if colored) dissolve->decolorize optional hot_filter 3. Hot Filtration dissolve->hot_filter decolorize->hot_filter cool_slow 4. Slow Cooling to Room Temperature hot_filter->cool_slow ice_bath 5. Further Cooling in Ice Bath cool_slow->ice_bath vac_filter 6. Vacuum Filtration & Cold Solvent Wash ice_bath->vac_filter dry 7. Dry Crystals Under Vacuum vac_filter->dry verify 8. Verify Purity (MP, HPLC) dry->verify

Caption: Experimental workflow for the purification of 2-Methyl-4-nitrobenzenesulfonic acid.

References

  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, July 17). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015, June 22). Asian Journal of Chemistry.
  • SAFETY D
  • SAFETY DATA SHEET. (2014, November 13). Thermo Fisher Scientific.
  • 2-Methyl-4-nitrobenzoic acid. (2023, June 9). Apollo Scientific.
  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015, June 22). Asian Journal of Chemistry.
  • CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • SAFETY DATA SHEET. (2010, November 15). Thermo Fisher Scientific.
  • Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. Benchchem.
  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Validation & Comparative

Beyond Sulfuric Acid: A Comparative Guide to Toluene Sulfonation Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonation of toluene is a cornerstone reaction in the synthesis of intermediates for pharmaceuticals (e.g., antiseptics), detergents (hydrotropes), and dyes. While concentrated sulfuric acid (


) is the historical benchmark, it suffers from a critical thermodynamic limitation: the generation of water. This byproduct dilutes the acid, establishing a reversible equilibrium that halts conversion before completion, often necessitating high temperatures (

) or large excesses of acid to drive the reaction.

For modern drug development and precision synthesis, "good enough" conversion is often unacceptable. This guide objectively compares high-performance alternatives—Chlorosulfonic Acid , Sulfur Trioxide (Oleum) , Ionic Liquids , and Solid Acid Catalysts —against the sulfuric acid benchmark. We analyze regioselectivity (


- vs. 

-), atom economy, and procedural efficiency to help you select the optimal agent for your specific pathway.

The Benchmark: Sulfuric Acid ( )[1]

To evaluate alternatives, we must first quantify the baseline limitations.

  • Active Species:

    
     or solvated 
    
    
    
    .
  • Mechanism: Reversible Electrophilic Aromatic Substitution (EAS).

  • Limitation: Water formation establishes equilibrium (

    
    ).
    
  • Selectivity: Thermodynamic control at high temperatures favors the para-isomer, but significant ortho byproduct remains (typically ~80:20

    
     at 
    
    
    
    ).

Alternative 1: Chlorosulfonic Acid ( )

Best For: Irreversible synthesis of p-toluenesulfonyl chloride (drug precursor).

Chlorosulfonic acid acts as both a sulfonating and chlorinating agent.[1][2] Unlike sulfuric acid, the reaction is irreversible because the byproduct is gaseous


, which escapes the system, driving the equilibrium forward.
Performance Analysis
  • Reactivity: Extremely high. Requires cryogenic control to prevent polysulfonation.

  • Selectivity: Sterically demanding electrophile favors para-substitution.

  • Product: Primarily yields p-toluenesulfonyl chloride (

    
    -TsCl) if excess agent is used. If the sulfonic acid is desired, mild hydrolysis is required.
    
Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride[2][3]
  • Scale: 100 g Toluene basis.

  • Safety:

    
     reacts violently with water. Perform in a fume hood with a gas scrubber.
    
  • Setup: Equip a 1L three-neck flask with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel. Attach a gas outlet to a trap containing dilute NaOH (to neutralize HCl).

  • Charge: Add 500 g of Chlorosulfonic Acid to the flask. Cool to 0–5°C using an ice-salt bath.

  • Addition: Add 100 g of Toluene dropwise over 3 hours. Crucial: Maintain internal temperature <5°C. Rapid addition leads to sulfone formation.

  • Digestion: Stir for 12 hours allowing the mixture to warm to room temperature (

    
    ).
    
  • Quench: Pour the reaction mixture slowly onto 1 kg of crushed ice . The sulfonyl chloride will separate as an oily layer (which may solidify).

  • Isolation: Separate the organic layer.[3] Wash with cold water (

    
    ).
    
  • Yield: Expect ~85% yield of crude sulfonyl chloride.

Alternative 2: Sulfur Trioxide ( ) & Oleum

Best For: High-throughput industrial synthesis and Atom Economy.

Oleum (fuming sulfuric acid) is a solution of free


 in 

. The free

is the direct electrophile. This method eliminates the water byproduct entirely during the initial phase, as

adds directly to the ring.
Performance Analysis
  • Atom Economy: Superior. No water is produced; the proton is transferred to the sulfonate group.

  • Viscosity: Reaction mixtures become highly viscous, impeding heat transfer.

  • Selectivity: High para-selectivity (>80%) achievable with "aging" (heating to isomerize ortho to para).

Mechanistic Insight

Direct sulfonation with


 is rapid and exothermic. The initial product is often the pyrosulfonic acid (

), which hydrolyzes during workup.

Alternative 3: Ionic Liquids ([Dsim]Cl)

Best For: Green Chemistry and Extreme Regioselectivity (>99% para).[4]

The ionic liquid 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) acts as a dual solvent-catalyst.[5] It provides a polar, homogeneous medium that stabilizes the transition state, leading to unprecedented regiocontrol.

Performance Analysis
  • Regioselectivity: >99% para .[6] The bulky nature of the ionic liquid cation effectively blocks the ortho positions.

  • Sustainability: The IL is recyclable.

  • Conditions: Mild (

    
    ), aqueous media.[5][6][7]
    
Experimental Protocol: High-Selectivity Sulfonation
  • Reagent: [Dsim]Cl (Prepared from imidazole + chlorosulfonic acid).[5][6]

  • Mix: In a round-bottom flask, combine Toluene (2 mmol) , [Dsim]Cl (2 mmol) , and Water (2 mmol) .

  • Reaction: Stir at 50°C for 15–30 minutes . Monitor by TLC.[7]

  • Extraction: Add Dichloromethane (10 mL) and stir for 2 minutes.

  • Separation: The IL phase (bottom) can be separated and reused. The organic phase contains the product.[8]

  • Purification: Evaporate solvent.

  • Data: Yield >90%; p:o ratio >99:1.

Alternative 4: Solid Acid Catalysts (Silica- )

Best For: Ease of Workup and Catalyst Reuse.[9]

Heterogeneous catalysts like Silica Sulfuric Acid (SSA) or Zeolites (H-ZSM-5) avoid the "spent acid" disposal problem.

Performance Analysis
  • Workup: Simple filtration. No neutralization required.

  • Selectivity: Shape-selective zeolites can impose steric constraints favoring para.

  • Yield: ~90% isolated yield.[10]

Experimental Protocol: Silica Sulfuric Acid (SSA) Method
  • Catalyst Prep: Add

    
     dropwise to Silica Gel (230-400 mesh) in a beaker until a free-flowing powder is obtained.
    
  • Reaction: Mix Toluene (10 mmol) and SSA (0.5 g) in a flask.

  • Conditions: Stir at Room Temperature for 4 hours.

  • Isolation: Add Ethyl Acetate (20 mL). Filter off the solid catalyst (save for reuse).

  • Finish: Wash filtrate with water, dry over

    
    , and evaporate.
    

Comparative Data Summary

FeatureSulfuric Acid (

)
Chlorosulfonic Acid (

)
Oleum (

)
Ionic Liquid ([Dsim]Cl)Solid Acid (SSA)
Primary Product Sulfonic AcidSulfonyl ChlorideSulfonic AcidSulfonic AcidSulfonic Acid
Yield 60–75% (equilibrium limited)85–95%>90%92–96%~90%
Para-Selectivity ~80% (at high temp)High (Steric control)80–85%>99% ~90%
Atom Economy Poor (Water byproduct)Moderate (HCl byproduct)Excellent GoodGood
Reaction Temp 100–120°C0–5°C20–60°C50°C25°C (RT)
Key Hazard Corrosive, Spent Acid WasteViolent reaction with water, HCl gasViscous, Charring riskLow volatilityLow hazard

Visualizations[13][14][15][16]

Decision Logic for Reagent Selection

ReagentSelection Start Start: Select Sulfonating Agent ProductType Desired Product Form? Start->ProductType SulfonylChloride Sulfonyl Chloride (Drug Precursor) ProductType->SulfonylChloride Yes SulfonicAcid Sulfonic Acid ProductType->SulfonicAcid No ClSO3H Chlorosulfonic Acid (High Reactivity, HCl byproduct) SulfonylChloride->ClSO3H Selectivity Is >99% Para-Selectivity Critical? SulfonicAcid->Selectivity Scale Scale of Reaction? Selectivity->Scale No (Standard) IonicLiquid Ionic Liquid ([Dsim]Cl) (Green, Ultra-Selective) Selectivity->IonicLiquid Yes (>99%) Oleum Oleum / SO3 (Industrial, Atom Economical) Scale->Oleum Large / Industrial SolidAcid Solid Acid (SSA) (Easy Workup, Reusable) Scale->SolidAcid Lab / Bench

Caption: Decision tree guiding the selection of sulfonating agents based on product form, selectivity requirements, and scale.

Mechanistic Comparison

Mechanism cluster_0 Active Electrophiles Toluene Toluene SO3 Free SO3 (Oleum/Gas) Toluene->SO3 Direct Attack HSO3 HSO3+ (H2SO4) Toluene->HSO3 Protonated Attack Complex [Dsim-SO3H]+ (Ionic Liquid) Toluene->Complex Stabilized Attack Sigma Sigma Complex (Arenium Ion) SO3->Sigma HSO3->Sigma Complex->Sigma Para Para-Isomer (Major) Sigma->Para Steric Preference Ortho Ortho-Isomer (Minor) Sigma->Ortho

Caption: Mechanistic pathways showing how different electrophiles generate the common sigma complex, with steric factors driving para-selectivity.

References

  • Moosavi-Zare, A. R., et al. (2016).[5] Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. Synlett. Retrieved from [Link]

  • PrepChem. Preparation of 2-toluenesulfonyl chloride. Retrieved from [Link]

  • Chemithon. Sulfonation and Sulfation Processes. Retrieved from [Link]

Sources

A Definitive Guide to the Structural Elucidation of 2-Methyl-4-nitrobenzenesulfonic Acid: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and materials science, the precise molecular architecture of a compound is not merely an academic detail; it is the very foundation upon which its function and safety are built. For substituted aromatic compounds like 2-Methyl-4-nitrobenzenesulfonic acid, the potential for isomeric ambiguity necessitates an unimpeachable method of structural confirmation. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore not just the "how" but the critical "why" behind the experimental choices, offering a robust framework for researchers and drug development professionals.

The Isomeric Challenge: Why Absolute Confirmation is Non-Negotiable

The synthesis of 2-Methyl-4-nitrobenzenesulfonic acid, typically proceeding through the sulfonation of 4-nitrotoluene, presents the possibility of forming other isomers. The directing effects of the methyl and nitro groups on the aromatic ring could potentially lead to the formation of, for example, 3-nitro-4-methylbenzenesulfonic acid. While spectroscopic methods can provide strong evidence for the anticipated structure, they often lack the definitive power to distinguish between closely related isomers with absolute certainty. In a regulatory environment and for the advancement of structure-activity relationship (SAR) studies, such ambiguity is untenable. This is where the unparalleled resolving power of X-ray crystallography becomes indispensable.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct, three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom in the molecule. This technique offers an unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, leaving no room for isomeric doubt.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous execution.

X-ray_Crystallography_Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 2-Methyl-4- nitrobenzenesulfonic acid Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Diffractometer X-ray Diffraction Data Collection Crystal_Mounting->Diffractometer Data_Processing Data Processing and Space Group Determination Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and CIF File Generation Structure_Refinement->Validation Analytical_Techniques_Comparison Figure 2: Information Provided by Different Analytical Techniques cluster_techniques Analytical Techniques cluster_information Structural Information Provided Compound 2-Methyl-4-nitrobenzenesulfonic acid Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR ThreeD_Structure 3D Structure (Bond Lengths/Angles) Xray->ThreeD_Structure Definitive Connectivity Atomic Connectivity NMR->Connectivity Strong Evidence Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Definitive Functional_Groups Functional Groups IR->Functional_Groups Indicative ThreeD_Structure->Connectivity

cost-benefit analysis of different synthetic pathways to 2-Methyl-4-nitrobenzenesulfonic acid

[1]

Executive Summary

2-Methyl-4-nitrobenzenesulfonic acid (also known industrially as 4-Nitrotoluene-2-sulfonic acid or PNTSA ) is a critical intermediate in the synthesis of stilbene-based fluorescent whitening agents and azo dyes.[1]

This guide evaluates the two primary synthetic strategies:

  • The Industrial Standard: Direct sulfonation of p-nitrotoluene (PNT).

  • The Alternative Route: Nitration of o-toluenesulfonic acid (OTS).

Strategic Analysis of Pathways

Pathway A: Direct Sulfonation of p-Nitrotoluene (The Gold Standard)

This route leverages the reinforcing directing effects of the methyl and nitro groups.

  • Mechanism: Electrophilic Aromatic Substitution (Sulfonation).[2][3][4]

  • Regiochemistry: The methyl group (activator) directs ortho/para.[5][6] The nitro group (deactivator) directs meta. In p-nitrotoluene, the position ortho to the methyl group is also meta to the nitro group. These effects reinforce each other at position 2.

  • Industrial Viability: High. p-Nitrotoluene is a readily available commodity chemical (separated easily from o-nitrotoluene by crystallization).[1]

Pathway B: Nitration of o-Toluenesulfonic Acid (The "Flawed Precursor" Route)

This route reverses the order of operations.

  • Mechanism: Electrophilic Aromatic Substitution (Nitration).[2][3][4][7]

  • Regiochemistry: The methyl group directs ortho/para. The sulfonic acid group directs meta.[5] Nitration of o-toluenesulfonic acid targets position 4 (para to methyl, meta to sulfonate), yielding the desired product.[1][8]

  • Critical Failure Point: The precursor, o-toluenesulfonic acid, is difficult to source pure.[1][8] Sulfonation of toluene yields a mixture of para (~53%) and ortho (~43%) isomers.[9] Separating these isomers requires energy-intensive crystallization or chromatography, destroying the cost structure.[1][8]

Visualizing the Chemical Logic

The following diagram illustrates the divergence in efficiency between the two pathways. Note the "Separation Bottleneck" in Pathway B.

PNTSA_SynthesisTolueneToluenePNTp-Nitrotoluene (PNT)(Readily Available)Toluene->PNTNitration & SeparationSulfonation_BSulfonation(H2SO4)Toluene->Sulfonation_BSulfonation_ASulfonation(Oleum/SO3, 115°C)PNT->Sulfonation_APNTSA_A2-Methyl-4-nitrobenzenesulfonic Acid(Yield: >99%)Sulfonation_A->PNTSA_AReinforcing DirectorsIsomer_MixIsomer Mixture(o-TSA + p-TSA)Sulfonation_B->Isomer_MixSeparationSeparation Step(High Cost/Energy)Isomer_Mix->SeparationOTSAo-Toluenesulfonic AcidSeparation->OTSALow Yield of OrthoNitration_BNitration(HNO3/H2SO4)OTSA->Nitration_BPNTSA_B2-Methyl-4-nitrobenzenesulfonic Acid(Yield: Moderate)Nitration_B->PNTSA_B

Figure 1: Comparative flow of synthetic pathways.[1] Pathway A (Green) demonstrates a streamlined linear flow, while Pathway B (Red/Yellow) is hindered by isomer separation.[8]

Detailed Experimental Protocol (Pathway A)

Method: Continuous Cascade Sulfonation with Liquid SO₃. Reference: Based on optimized industrial protocols (US Patent 4,922,008) [1].

Reagents & Equipment[1][6][10][11][12]
  • Substrate: p-Nitrotoluene (Molten, >99% purity).

  • Sulfonating Agent: 65% Oleum or Liquid SO₃ (stabilized).

  • Solvent: None (Solvent-free melt process).[1]

  • Reactor: Cascade of 3 stirred tank reactors (CSTR) followed by a dilution vessel.

Step-by-Step Workflow
  • Feed Preparation:

    • Pre-heat p-nitrotoluene (PNT) to 60°C to ensure it is molten (MP: 51.7°C).

    • Charge the first reactor with a "heel" of sulfuric acid to initiate the reaction medium.

  • Reaction (The Cascade):

    • Simultaneously feed molten PNT and Oleum/SO₃ into Reactor 1.

    • Stoichiometry: Maintain a molar ratio of SO₃:PNT at 1.05 - 1.15 : 1.0 .

    • Temperature Control: Maintain 105°C - 115°C .

      • Note: Below 95°C, the reaction is too slow. Above 130°C, oxidative side reactions increase.[1][8]

    • Residence Time: Approximately 2.5 hours total across the cascade to achieve >99.5% conversion.

  • Quenching & Workup:

    • The reaction mass (sulfonic acid + residual H₂SO₄) flows into a dilution vessel.

    • Add water to dilute the sulfuric acid concentration to ~15-30%.

    • Self-Validating Check: Analyze an aliquot via HPLC. Unreacted PNT should be <0.1%.

  • Isolation (Optional):

    • For stilbene synthesis, the aqueous acid solution is often used directly.

    • If solid isolation is required, add NaCl to salt out the sodium sulfonate salt, cool to 20°C, and filter.[1][8]

Comparative Performance Analysis

The following table contrasts the quantitative metrics of the two pathways.

MetricPathway A: PNT SulfonationPathway B: OTS Nitration
Overall Yield > 99% ~40-60% (due to separation losses)
Atom Economy High (SO₃ addition)Low (Loss of p-isomer)
Purity Profile High (>99% 2,4-isomer)Risk of isomer contamination
Waste (E-Factor) Low (Recyclable H₂SO₄)High (Isomer waste + Nitration acid waste)
Cost Driver SO₃ handlingIsomer separation energy
Scalability Excellent (Continuous flow)Poor (Batch crystallization required)
Key Technical Insight: Why Pathway A Wins

In Pathway A, the sulfonation is highly regioselective. The steric hindrance of the nitro group at position 4 and the methyl group at position 1 forces the bulky -SO₃H group into position 2. There is virtually no formation of the 3-sulfonic acid isomer due to electronic deactivation by the nitro group ortho to that position.

In Pathway B, the initial sulfonation of toluene is the weak link. It produces p-toluenesulfonic acid as the major product.[1] To get the required o-toluenesulfonic acid, one must discard or isomerize the para-isomer, introducing massive inefficiency.[1][8]

Safety & Environmental Considerations

  • Thermal Runaway: Sulfonation is highly exothermic. In Pathway A, the use of a cascade reactor allows for distributed heat removal, preventing hotspots that occur in batch processes.[1][8]

  • Acid Mist: Handling Oleum/SO₃ requires specialized scrubbing systems to prevent acid mist release.

  • Recycling: The "spent acid" from Pathway A (if using SO₃) is minimal and high concentration, making it easier to recycle back into Oleum production compared to the dilute, organic-contaminated "spent acid" from nitration in Pathway B.

References

  • Blank, H. U., et al. (1990).[1][8] Process for the production of 4-nitrotoluene-2-sulfonic acid. U.S. Patent No.[10][11] 4,922,008.[12] Washington, DC: U.S. Patent and Trademark Office.[1][8]

  • Lambrechts, H. J. A., et al. (1985).[1][8][4] Kinetics of the sulfonation of nitrotoluenes. Journal of the Chemical Society, Perkin Transactions 2.[4]

  • Booth, G. (2000).[8] Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for nitration/sulfonation industrial practices).

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Methyl-4-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile

Immediate Action Required: Treat 2-Methyl-4-nitrobenzenesulfonic acid as a high-grade corrosive and a delayed sensitizer .

Unlike simple mineral acids, this compound combines the immediate tissue-destroying potential of a sulfonic acid group (


) with the toxicological properties of a nitro-aromatic ring. The primary risks are irreversible ocular damage  and chemical burns  that may not be immediately painful due to the nerve-deadening effect of some nitro-compounds, leading to delayed treatment.

Critical Properties:

  • Physical State: Hygroscopic solid (powder/crystals).

  • Acidity: Strong organic acid (

    
    ).
    
  • Reactivity: Exothermic dissociation in water; incompatible with strong oxidizers and bases.

The PPE Matrix: Scale-Dependent Protection

Do not use a "one-size-fits-all" approach. PPE must scale with the mass of the reagent handled.

Protection ZoneAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg - 10 g)Bulk/Process Scale (> 10 g)
Respiratory Fume Hood (Sash at 18")Fume Hood (Mandatory)Fume Hood + N95 (if powder transfer is open)
Ocular Chemical Splash GogglesGoggles + Face Shield (8-inch)Goggles + Face Shield + Neck protection
Dermal (Body) Standard Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron (Rubber/PVC)Tyvek® Coverall or Chemical Suit
Dermal (Hand) Nitrile (Double gloved, 5 mil)Primary: Butyl Rubber or NeopreneSecondary: Nitrile (underglove)Primary: Heavy Butyl (25 mil)Secondary: Extended cuff Nitrile

Technical Deep Dive: Glove Permeation Logic

Why Standard Nitrile May Fail: Standard disposable nitrile gloves (4-5 mil) offer fair resistance to splash contact but are permeable to strong organic acids over time. The sulfonic acid moiety can degrade the cross-linking in lower-grade nitrile, while the aromatic nitro group facilitates permeation through the polymer matrix.

The "Analogy Principle" for Selection: Direct permeation data for CAS 121-03-9 is rare. We apply the Analogy Principle , using data from p-nitrobenzenesulfonic acid and p-toluenesulfonic acid.

  • Recommendation: For prolonged contact or immersion, Butyl Rubber is the gold standard. It resists the oxidizing nature of the nitro group and the corrosive nature of the acid.

  • Breakthrough Time:

    • Thin Nitrile (4 mil): < 15 minutes (Splash protection only).

    • Butyl Rubber (25 mil): > 480 minutes.

    • Neoprene:[1][2] > 240 minutes.

Expert Tip: If you only have nitrile gloves, use the "Spot-Check Protocol." Change outer gloves immediately upon any visible stain or every 30 minutes of handling time, whichever comes first.

Operational Protocols

A. Workflow Visualization

The following diagram outlines the mandatory safety loop for handling this compound.

HandlingWorkflow Start Start: Handling Request CheckPPE 1. Verify PPE (Goggles + Double Gloves) Start->CheckPPE CheckHood 2. Verify Engineering (Hood Flow > 100 fpm) CheckPPE->CheckHood CheckHood->Start Fail (Fix Flow) Weighing 3. Weighing (Anti-static measures) CheckHood->Weighing Pass Dissolution 4. Solubilization (Add Acid to Solvent) Weighing->Dissolution Cleanup 5. Decontamination (Wipe with NaHCO3) Dissolution->Cleanup End Process Complete Cleanup->End

Figure 1: Safe handling loop ensuring engineering controls are verified before the chemical container is opened.

B. Step-by-Step Handling Procedure
  • Engineering Control Setup:

    • Ensure Fume Hood velocity is certified (80–120 fpm).

    • Clear the hood deck of incompatible bases (e.g., Sodium Hydroxide, Amines) to prevent accidental rapid neutralization (explosion risk).

  • Weighing (The Critical Step):

    • Hazard:[3][4][5][6][7][8][9] 2-Methyl-4-nitrobenzenesulfonic acid is a dry powder and can be statically charged, causing "fly-away" dust.

    • Technique: Use an anti-static gun on the weighing boat before adding the solid.

    • Containment: Weigh inside the hood if possible. If the balance is external, weigh a closed container, tare, add solid in the hood, seal, and re-weigh.

  • Solubilization:

    • Always add the acid to the solvent , never the reverse.

    • Expect a mild exotherm. If dissolving in water or methanol, cool the receiving flask in an ice bath to minimize vapor generation.

Disposal & Decontamination Strategy

NEVER dispose of this compound directly down the drain. It is an acidic pollutant that violates EPA and local environmental discharge limits.

Neutralization Protocol
  • Preparation: Prepare a 5% Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ) solution in a large beaker.
  • Quenching: Slowly add the sulfonic acid waste to the bicarbonate solution.

    • Warning: This will generate

      
       gas and foam. Add slowly to prevent overflow.
      
  • Verification: Test pH. Ensure it is between 6 and 9.

  • Disposal: Label as "Deactivated Organic Acid Waste" and route to the hazardous waste stream.

Disposal Logic Tree

DisposalTree Waste Waste Generated Type State of Matter? Waste->Type Solid Solid Residue Type->Solid Liquid Liquid Solution Type->Liquid Dissolve Dissolve in Water (Slowly) Solid->Dissolve Neutralize Neutralize with 5% NaHCO3 Liquid->Neutralize Dissolve->Neutralize CheckPH Check pH (6-9) Neutralize->CheckPH Retreat Add more Base CheckPH->Retreat pH < 6 Container Transfer to Waste Carboy (Label: Organic Acid) CheckPH->Container pH OK Retreat->Neutralize

Figure 2: Decision logic for neutralizing and disposing of sulfonic acid waste.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[5][6][9] Do not pause to remove contact lenses initially—flush over them, then remove if possible. Seek immediate medical attention.

  • Skin Contact: Brush off dry powder before wetting. Rinse with copious water.[3][4][5][7][9][10] If a sticky residue forms, use a mild soap.

  • Spill (Solid): Do not dry sweep (creates dust).[7] Cover with dry lime or soda ash, mix carefully, then scoop into a waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113323, 2-Methyl-4-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • National Research Council (2011).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (General Acid Handling Protocols).

Sources

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